Isotachysterol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIQZYTVWTZJNO-GMPZOFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)/C=C/[C@H](C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469-06-7 | |
| Record name | Isotachysterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTACHYSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A3Y6WT6UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Formation of Isotachysterol from Vitamin D: A Mechanistic and Methodological Guide
This technical guide provides an in-depth exploration of the chemical mechanisms governing the transformation of vitamin D into its isomer, isotachysterol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the pivotal photochemical and thermal pathways, offering both a robust theoretical framework and practical experimental methodologies.
Introduction: The Isomeric Landscape of Vitamin D
Vitamin D, a crucial secosteroid hormone, exists in a dynamic equilibrium with a variety of isomers. The interplay between these forms is dictated by external energy inputs, primarily ultraviolet (UV) radiation and heat, as well as the surrounding chemical environment. Understanding the conversion pathways between these isomers is paramount for the accurate analysis of vitamin D stability, the development of robust formulations, and the characterization of potential degradation products. Among these isomers, this compound represents a significant transformation product, arising from both acid-catalyzed and thermal isomerization of vitamin D and its precursors. This guide will dissect the mechanisms of its formation and provide detailed protocols for its investigation.
Part 1: The Core Mechanism of this compound Formation
The journey from vitamin D to this compound is not a direct one but rather a cascade of interconnected photochemical and thermal reactions. The principal pathways involve key intermediates such as pre-vitamin D and tachysterol.
The Photochemical Genesis: From Provitamin D to Pre-vitamin D and Tachysterol
The biosynthesis of vitamin D3 commences in the skin upon exposure to UVB radiation (290-315 nm), which triggers the conversion of 7-dehydrocholesterol (provitamin D3) into pre-vitamin D3.[1][2][3][4][5] This initial photochemical step is a rapid ring-opening reaction of the B-ring of the sterol molecule.[1][5] Pre-vitamin D3 is a thermally labile intermediate that can undergo several transformations.
While the primary thermal pathway for pre-vitamin D3 leads to the formation of vitamin D3 through a sigmatropic[6][7]-hydrogen shift, continued exposure to UV radiation can drive the photochemical isomerization of pre-vitamin D3 into other stereoisomers, namely lumisterol and tachysterol.[1][8][9] The formation of tachysterol, a (6E)-isomer of vitamin D, is particularly favored at shorter UVB wavelengths.[10][11][12]
The Pivotal Role of Tachysterol
Tachysterol is a key precursor in one of the pathways leading to this compound. Although tachysterol can be photochemically converted back to pre-vitamin D3, it can also undergo further isomerization to form this compound, particularly under certain conditions.[13]
Acid-Catalyzed Isomerization: The Direct Route to this compound
A significant and direct pathway to the formation of this compound is the acid-catalyzed isomerization of vitamin D3.[7][13][14] In the presence of acids, vitamin D3 can readily convert to this compound. This transformation is a critical consideration in the formulation and storage of vitamin D products, as acidic microenvironments can lead to the degradation of the active vitamin D molecule into this less active or inactive isomer.
Thermal Isomerization: A Solvent-Dependent Pathway
Thermal conditions can also induce the isomerization of vitamin D3 to this compound, often in conjunction with other isomers like isovitamin D3.[15] The solvent environment plays a crucial role in directing the course of this thermal rearrangement. For instance, heating vitamin D3 in dimethyl sulfoxide (DMSO) has been shown to yield this compound as a principal product.[15] This solvent-dependency highlights the importance of considering the entire formulation matrix when assessing the stability of vitamin D.
The following diagram illustrates the interconnected pathways leading to the formation of this compound.
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An In-Depth Technical Guide to In Vitro Studies on Isotachysterol's Cellular Effects
Introduction: Unveiling Isotachysterol
This compound (IT3) is a stable, acid-catalyzed isomerization product of vitamin D.[1][2] It belongs to a family of vitamin D photoisomers that includes previtamin D, lumisterol, and tachysterol, all of which are formed in the skin upon exposure to UVB radiation.[3][4] While the biological significance of vitamin D3 (cholecalciferol) and its hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol), is well-established, the specific cellular roles of its isomers are an emerging area of intense research.[5]
From a drug development perspective, understanding IT3 is critical. Its structural similarity to calcitriol suggests it may interact with the Vitamin D Receptor (VDR), a nuclear transcription factor that governs a multitude of physiological processes beyond calcium homeostasis, including cell proliferation, differentiation, and immune modulation.[6][7] Indeed, studies on the closely related tachysterol have shown it can be metabolized into biologically active forms that inhibit cell proliferation and act on the VDR.[8][9][10] Early research has confirmed that IT3 itself possesses biological activity, stimulating intestinal calcium transport and bone calcium mobilization.[11] This guide provides a comprehensive framework for researchers to systematically investigate the cellular and molecular effects of this compound in vitro, moving from foundational characterization to deep mechanistic insights.
Strategic Workflow for In Vitro Analysis
A robust investigation into a novel compound like this compound requires a phased approach. This ensures that foundational data on cytotoxicity and target engagement are established before proceeding to more complex and resource-intensive functional and mechanistic assays.
Phase 1: Foundational Assays - Is it Active and is it Safe?
Before investigating what this compound does, one must first establish the concentration range at which it can be safely studied and confirm that it engages its putative target, the Vitamin D Receptor.
Cytotoxicity Profiling
Rationale: Determining the concentration-dependent toxicity of a compound is the most critical first step. It establishes the therapeutic window for all subsequent experiments, ensuring that observed effects are due to specific biological activity rather than general cytotoxicity. Tetrazolium reduction assays like MTT and XTT are standard, reliable methods for this purpose.[12] They measure the metabolic activity of cells, which serves as a proxy for cell viability.[13]
Protocol: XTT Cell Viability Assay
This protocol is preferable to MTT for high-throughput applications as it produces a water-soluble formazan product, eliminating the need for a separate solubilization step.[12]
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and non-toxic (typically <0.5%).[12] Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol.[14]
-
Assay: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until the color develops.[12]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description | Typical Value/Range | Source |
| Cell Line | Human epidermal keratinocytes | HaCaT | [1] |
| Seeding Density | Cells per well in a 96-well plate | 5x10³ - 1x10⁴ | [12] |
| Compound Conc. | Range to test for dose-response | 10⁻¹² M to 10⁻⁶ M | |
| Incubation Time | Duration of compound exposure | 24 - 72 hours | [12] |
| XTT Incubation | Time for color development | 2 - 4 hours | [12][14] |
| Absorbance λ | Primary measurement wavelength | 450 nm | [14] |
| Reference λ | Background subtraction wavelength | 660 nm | [14] |
Target Engagement: VDR Interaction
Rationale: The biological effects of vitamin D analogs are primarily mediated through the VDR. Therefore, confirming that this compound can bind to the VDR and induce the formation of its functional heterodimer with the Retinoid X Receptor (RXR) is essential.[6][15] This validates that IT3 is a true VDR ligand.
Key Assays for VDR Engagement
-
Competitive Ligand Binding Assay: This assay quantifies the affinity of this compound for the VDR. It involves incubating a source of VDR (e.g., cell lysate, purified receptor) with a radiolabeled VDR ligand (e.g., [³H]1,25(OH)₂D₃) and varying concentrations of unlabeled this compound. The ability of this compound to displace the radiolabeled ligand is measured, allowing for the calculation of its dissociation constant (Kd). Lower Kd values indicate higher binding affinity.
-
Yeast Two-Hybrid (Y2H) System: This is a powerful in vivo technique to assess the ligand-dependent interaction between VDR and its essential partner, RXR.[16] In this system, VDR is fused to a DNA-binding domain and RXR to a transcriptional activation domain. If this compound induces VDR-RXR heterodimerization, the two domains are brought into proximity, activating a reporter gene (e.g., lacZ, HIS3) and producing a measurable signal.[16]
Phase 2: Functional Cellular Assays
With a non-toxic concentration range established and VDR engagement confirmed, the next logical step is to determine the functional consequences of this compound treatment on cellular behavior. The choice of assay should be hypothesis-driven, based on the known functions of VDR in the chosen cell type.
Antiproliferative Effects
Rationale: A hallmark of active vitamin D compounds is their ability to inhibit cell proliferation, a key reason for their investigation as anticancer agents.[3][4] Studies on tachysterol have already demonstrated its antiproliferative effects on keratinocytes and fibroblasts.[8][9]
-
Methodology: Assays such as BrdU (Bromodeoxyuridine) incorporation or cell counting via a Coulter counter can provide quantitative data on cell proliferation. The MTT/XTT assays described earlier can also be adapted for this purpose, as metabolic activity often correlates with cell number.[12][13]
-
Expected Outcome: Treatment with effective concentrations of this compound would be expected to result in a dose-dependent decrease in cell proliferation compared to vehicle-treated controls.
Induction of Cell Differentiation
Rationale: VDR activation is a potent driver of cellular differentiation, particularly in keratinocytes, where it promotes the expression of differentiation markers like involucrin (INV) and cytokeratin 10 (CK10).[8][9]
-
Methodology: The induction of differentiation can be assessed by measuring the expression of specific marker genes via RT-qPCR (see Phase 3) or proteins via Western blot or immunofluorescence.
-
Expected Outcome: In a cell line like HaCaT keratinocytes, this compound treatment should lead to an increased expression of differentiation-associated proteins.
Phase 3: Mechanistic Deep Dive
This phase aims to elucidate how this compound exerts its functional effects by examining the downstream molecular events following VDR activation.
VDR Signaling Pathway
The canonical VDR signaling pathway provides a roadmap for mechanistic investigation.
Target Gene Expression Analysis
Rationale: VDR-RXR heterodimers bind to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[17][18] Analyzing the expression of well-known VDR target genes is a direct measure of VDR activation. A key target gene is CYP24A1, the enzyme responsible for catabolizing active vitamin D, which is strongly upregulated by VDR activation as part of a negative feedback loop.[9][10]
Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines a standard workflow for measuring changes in mRNA levels.[19][20]
-
Cell Culture and Treatment: Culture and treat cells with this compound at non-toxic concentrations for a predetermined time (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a TRIzol-based method.[20] Ensure high purity and integrity of the RNA, as this is critical for accurate results.
-
cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[20]
-
qPCR Reaction: Set up the qPCR reaction in a 384-well plate. Each reaction should contain:[19]
-
SYBR Green qPCR master mix (contains DNA polymerase, dNTPs, and SYBR Green dye).[20]
-
Forward and reverse primers for the target gene (e.g., CYP24A1, SPP1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Diluted cDNA template.
-
-
Thermocycling: Run the reaction on a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
Data Analysis: Determine the threshold cycle (Ct) for each gene.[22] The Ct is the cycle number at which the fluorescence signal crosses a defined threshold.[22] Normalize the Ct value of the target gene to the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
| Target Gene | Function / Role | Expected Regulation by IT3 | Source |
| CYP24A1 | Vitamin D catabolism, VDR activation marker | Upregulation | [9][10] |
| SPP1 | (Osteopontin) Bone metabolism, VDR target | Upregulation | [23] |
| ALPL | (Alkaline Phosphatase) Bone mineralization | Upregulation | [23] |
| CDKN1A (p21) | Cell cycle inhibitor | Upregulation | [3] |
VDR Nuclear Translocation
Rationale: In its inactive state, VDR resides primarily in the cytoplasm. Upon ligand binding, it translocates to the nucleus to form the active heterodimer with RXR.[9] Visualizing this translocation via immunofluorescence provides direct, compelling evidence of VDR activation by this compound.
-
Methodology: Cells are grown on coverslips, treated with this compound, and then fixed and permeabilized. They are subsequently incubated with a primary antibody specific to VDR, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI. Images are captured using a fluorescence microscope.
-
Expected Outcome: In untreated cells, the VDR signal will be diffuse and primarily cytoplasmic. Following successful activation by this compound, a marked concentration of the VDR signal within the DAPI-stained nucleus will be observed.[9][24]
Conclusion and Future Directions
This guide outlines a systematic, multi-phased approach to characterize the in vitro cellular effects of this compound. By progressing from foundational cytotoxicity and target binding assays to functional and deep mechanistic studies, researchers can build a comprehensive profile of this promising vitamin D analog. The protocols and insights provided here, grounded in established methodologies for related compounds, offer a robust framework for investigation.
Future studies should aim to expand this analysis to a wider range of cell types, including immune cells and various cancer cell lines, to explore the full therapeutic potential of this compound. Furthermore, investigating its effects on other nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and liver X receptors (LXRs), which are known targets for other vitamin D metabolites, could reveal novel, VDR-independent mechanisms of action.[9]
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Yasmin, T., et al. (2018). Examination of VDR/RXR/DRIP205 Interaction, Intranuclear Localization, and DNA Binding in Ras-Transformed Keratinocytes and Its Implication for Designing Optimal Vitamin D Therapy in Cancer. Endocrinology, 159(3), 1339–1354. Available at: [Link]
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Kumar, V., et al. (2022). Vitamin D: Structure and mechanism of action. Journal of Chemical and Pharmaceutical Research, 14(3), 1-8. Available at: [Link]
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Morello, M., et al. (2022). Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease. Nutrients, 14(15), 3064. Available at: [Link]
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Toxicological Assessment of Isotachysterol Exposure: A Technical Guide
Executive Summary
Isotachysterol (specifically this compound
This guide details the structural basis of its toxicity, the specific acid-catalyzed pathways of its formation, and the mandatory analytical protocols required to distinguish it from its isomers (Tachysterol and Vitamin D
Part 1: Chemical Identity and Formation Mechanism
The "Hidden" Active Isomer
This compound is an acid-catalyzed isomer of Vitamin D
Structural Mimicry: The "Pseudo-1 " Effect
The toxicological potency of this compound stems from a critical conformational coincidence.
-
Vitamin D
(Inactive Precursor): Requires hydroxylation at C-25 (liver) and C-1 (kidney) to bind the Vitamin D Receptor (VDR).[1] -
This compound (Active Mimic): The isomerization rotates the A-ring of the secosteroid. This rotation spatially positions the C-3 hydroxyl group in a location that geometrically overlaps with the C-1
hydroxyl group of the active hormone, Calcitriol.
Consequence: this compound can bind and activate the VDR directly, bypassing the body's tight renal feedback loop (CYP27B1 regulation). This results in "unregulated" calcium mobilization, effective even in anephric (kidney-less) models.
Formation Pathway Diagram
The following diagram illustrates the interconversion of Vitamin D isomers, highlighting the irreversible acid-catalyzed sink that leads to this compound.
Figure 1: Formation pathways of Vitamin D isomers.[2] Note the irreversible acid-catalyzed conversion to this compound.
Part 2: Toxicological Assessment & Risk Profile
Mechanism of Toxicity (VDR Activation)
The primary hazard of this compound exposure is Hypercalcemia , indistinguishable from Vitamin D intoxication but potentially more insidious due to detection failures.
| Parameter | Vitamin D | This compound | Calcitriol ( |
| Renal Activation Required? | Yes (Obligate) | No (Direct Action) | No (Active Hormone) |
| VDR Affinity | Low ( | Moderate (Active) | High ( |
| Activity in Anephric Rats | Inactive | Active | Active |
| Toxicological Endpoint | Hypercalcemia (Delayed) | Hypercalcemia (Rapid) | Hypercalcemia (Rapid) |
Key Insight for Researchers: In efficacy or toxicity studies involving Vitamin D analogs, unexpected hypercalcemia in control groups or anephric models often points to this compound contamination in the test article, rather than intrinsic toxicity of the parent compound.
Regulatory Thresholds (ICH Q3A/B)
As a degradation product, this compound falls under ICH Q3B (R2) guidelines.
-
Reporting Threshold:
-
Identification Threshold:
(or 2 mg/day intake) -
Qualification Threshold:
(or 200 µ g/day intake) -
Specific Concern: Due to its biological activity, this compound may require qualification below standard thresholds if the total daily intake of the impurity approaches the therapeutic dose of Calcitriol (0.25–0.5 µg).
Part 3: Analytical Strategy (Exposure Assessment)
The Co-Elution Problem
Standard C18 Reverse-Phase HPLC methods often fail to resolve this compound from Vitamin D
The Solution: Diels-Alder Derivatization
To accurately quantify this compound, one must exploit the chemical reactivity differences of the triene system. Vitamin D
Protocol: Maleic Anhydride Scavenging
-
Sample Prep: Dissolve sample in
-hexane or suitable organic solvent. -
Derivatization: Add excess Maleic Anhydride (or PTAD for MS sensitivity).
-
Incubation: Heat at mild temperature (e.g., room temp to 50°C) for 30 mins.
-
Reaction: Vit D
& Tachysterol Diels-Alder Adducts (Shifted retention time/mass). -
Reaction: this compound
Unreacted .
-
-
Analysis: Inject into HPLC/LC-MS. The remaining peak at the original retention time is this compound.
Analytical Workflow Diagram
Figure 2: Diels-Alder scavenging workflow for specific quantification of this compound.
Part 4: Experimental Protocols
Protocol A: LC-MS/MS Quantification Conditions
For high-sensitivity exposure assessment (e.g., in plasma or low-dose formulations), use the following parameters after the Diels-Alder cleanup.
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 2mM Ammonium Formate in Water (0.1% Formic Acid).
-
B: Methanol/Acetonitrile (0.1% Formic Acid).
-
-
Gradient: High organic start (80% B) to 100% B over 5 mins.
-
Detection (ESI+):
-
Precursor Ion:
385.3 -
Quantifier Transition:
385.3 259.2 (Specific fragmentation pattern). -
Note: Ensure separation from PTAD-derivatized Vitamin D (Mass shift to
Da).
-
Protocol B: Biological Activity Verification (VDR Competitor Assay)
To confirm the activity of a detected impurity peak:
-
System: Human VDR Ligand Binding Domain (LBD) assay (Fluorescence Polarization or TR-FRET).
-
Competitor: 1,25(OH)
D (Calcitriol) tracer.[1] -
Procedure: Titrate isolated this compound against the tracer.
-
Result Interpretation:
-
Tachysterol:
nM (Inactive). -
This compound:
nM (Active). -
Calcitriol (Control):
nM.
-
References
-
This compound 3 | C27H44O | CID 5283714. PubChem - NIH. Available at: [Link]
-
Metabolism of 25-hydroxyvitamin D3 in anephric rats: a new active metabolite. Proceedings of the National Academy of Sciences (PNAS).[3] Available at: [Link][3]
-
Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Food Chemistry (via PubMed). Available at: [Link]
Sources
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 25-hydroxyvitamin D3 in anephric rats: a new active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of Isotachysterol in various solvents
The following technical guide is structured to address the specific challenges of handling Isotachysterol, a critical isomeric impurity in Vitamin D analysis.
Executive Summary & Chemical Context
This compound (specifically this compound
Unlike the parent Vitamin D molecule, this compound possesses a conjugated triene system with distinct geometric stability. While its lipophilic nature dictates its solubility profile, its chemical instability (susceptibility to autoxidation and further isomerization) defines the protocols required for its handling.
Key Technical Insight: For this compound, "solubility" is rarely the limiting factor; solution stability is. The molecule dissolves readily in organic solvents but rapidly degrades if not protected from oxygen and Lewis acids.
Physicochemical Profile & Solubility Data
This compound is a secosteroid. Its solubility follows the "like dissolves like" principle, showing high affinity for non-polar and polar-aprotic organic solvents, and negligible affinity for aqueous matrices.
Solubility & Solvent Compatibility Table
Data synthesized from secosteroid structural properties and standard handling protocols for Vitamin D analogs.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk (High/Med/Low) | Application Notes |
| Alcohols | Ethanol (Abs.)[1][2] | High (>10 mg/mL) | Medium | Preferred for stock solutions if purged with inert gas. |
| Methanol | High | Medium | Common mobile phase component; slightly higher polarity. | |
| Chlorinated | Chloroform | Very High | High | Avoid if possible. Acidic impurities in CHCl |
| Dichloromethane | Very High | High | Excellent solubility but poses isomerization risks similar to chloroform. | |
| Hydrocarbons | n-Hexane | High | Low | Good for extraction; minimal chemical reactivity. |
| Nitriles | Acetonitrile | Moderate | Low | Ideal for HPLC/LC-MS. Chemically inert toward the triene system. |
| Aqueous | Water | Insoluble | N/A | Requires surfactants (Tween-80) or cyclodextrins for aqueous formulation. |
Critical Protocol Note: Never use "aged" chloroform or ethers. These solvents accumulate peroxides and traces of HCl (in chloroform), which will instantly degrade this compound back into complex isomeric mixtures.
Stability & Degradation Mechanisms[3]
The stability of this compound is governed by two primary mechanisms: Acid-Catalyzed Isomerization and Autoxidation .
The Isomerization Network
This compound is not formed in isolation; it is part of a dynamic equilibrium. Under acidic conditions (or Lewis acid catalysis), Tachysterol and Vitamin D
Visualization of the Pathway:
The following diagram illustrates the relationship between Vitamin D
Figure 1: The Vitamin D isomerization network.[4] Red arrows indicate the acid-catalyzed formation of this compound.
Autoxidation
This compound contains a conjugated triene system that is highly sensitive to singlet oxygen. In the presence of air, it forms complex mixtures of epoxides (e.g., 5,10-epoxy-isotachysterol).
-
Implication: Stock solutions left uncapped for >1 hour will show impurity peaks in HPLC analysis.
Experimental Protocols: Handling & Analysis
Protocol A: Preparation of Stable Stock Standards
Objective: Create a standard solution for HPLC retention time verification without inducing degradation.
-
Glassware Preparation: Use amber glassware (silanized preferred) to minimize surface acidity and light exposure.
-
Solvent Selection: Use HPLC-grade Ethanol or Acetonitrile .
-
Validation Step: Sparge the solvent with Argon or Nitrogen for 5 minutes prior to use to remove dissolved oxygen.
-
-
Dissolution:
-
Weigh this compound reference standard (approx. 1 mg).
-
Dissolve in 10 mL of sparged solvent.
-
Add Antioxidant (Optional but Recommended): If the standard is for retention time marking only (not quantitation), add 0.01% BHT (Butylated hydroxytoluene) to inhibit autoxidation.
-
-
Storage: Aliquot immediately into single-use amber vials. Overlay with Argon gas before crimping. Store at -20°C .
Protocol B: System Suitability Test (SST) for Isomer Detection
Objective: Confirm your HPLC method can resolve this compound from Tachysterol and Vitamin D3.
-
Stress Test Generation (In-situ):
-
If pure this compound is unavailable, generate it in-situ to validate resolution.
-
Take a standard solution of Vitamin D3 (1 mg/mL in Ethanol).
-
Add 10 µL of 0.1 M HCl.
-
Heat at 60°C for 30 minutes.
-
Neutralize with equimolar NaOH.
-
-
Analysis: Inject this stressed sample.
-
Expected Result: You will observe the parent peak (Vit D3) decrease, and the appearance of Tachysterol (usually eluting earlier) and this compound (eluting close to Tachysterol).
-
-
Acceptance Criteria: Resolution (
) between Tachysterol and this compound must be .
References
- United States Pharmacopeia (USP). Cholecalciferol Monograph: Impurity Testing. (Standard pharmacopeial methods for Vitamin D analysis).
-
Jin, X., et al. (2003). "Thermal isomerisation of vitamin D3 in dimethyl sulfoxide". Journal of Chemical Research.[4] Link
-
ChemicalBook . Isotachysterol3 Product Properties and Stability. Link
-
DeLuca, H. F., et al. (1980). "A new procedure for the formation of this compound derivatives...". Journal of Steroid Biochemistry. Link
- Mourino, A., et al. (1991). "Synthesis and biological activity of this compound derivatives". Bioorganic & Medicinal Chemistry Letters.
Sources
High-Fidelity Photochemical Synthesis of Isotachysterol: A Kinetic & Quantum Yield Optimization Guide
Topic: Quantum Yield Optimization of Isotachysterol via the Tachysterol Pathway Content Type: Technical Whitepaper & Experimental Guide Audience: Photochemists, Process Chemists, and Drug Development Scientists
Executive Summary & Mechanistic Distinction
In the synthesis of Vitamin D analogs, This compound represents a thermodynamic sink typically accessed via the Tachysterol intermediate. It is critical to distinguish the production modalities:
-
Photochemical Phase: The reversible photo-isomerization of Previtamin D3 to Tachysterol3.
-
Chemical Phase: The irreversible, acid-catalyzed isomerization of Tachysterol3 to this compound.
While direct photochemical formation of this compound is negligible, the Quantum Yield (
The Photochemical Reaction Coordinate
The production of this compound relies on manipulating the Vitamin D Photo-Equilibrium . Upon UV irradiation, 7-Dehydrocholesterol (7-DHC) opens to Previtamin D (Pre).[1][2][3] Previtamin D then enters a tri-directional photo-equilibrium with Tachysterol (Tach) and Lumisterol (Lum).[4]
Pathway Visualization
The following diagram illustrates the kinetic competition. Note that this compound is the "Exit Strategy" from the reversible photo-system.
Figure 1: The Vitamin D photo-isomerization matrix.[1] Green arrows indicate the optimized pathway for this compound production.
Quantum Yield Dynamics
The efficiency of Tachysterol accumulation—and thus this compound potential—is dictated by the wavelength-dependent quantum yields.
The "Anti-Kasha" Behavior
The Vitamin D system exhibits non-equilibration of excited rotamers (NEER), meaning the product distribution is heavily dependent on the excitation wavelength.
-
>300 nm: Favors Previtamin D accumulation.
is high (0.42), causing Tachysterol to revert. -
254 nm: Favors Tachysterol accumulation.
is maximized (~0.48), while the reverse reaction is suppressed.
Quantum Yield Data Table
The following values represent the intrinsic quantum yields in ethanol/methanol at 25°C.
| Reaction Step ( | Mechanistic Implication | ||
| Previtamin D | 0.48 ± 0.05 | 0.10 ± 0.02 | Target Reaction. Use 254 nm sources (Low-pressure Hg) to drive this. |
| Tachysterol | 0.10 ± 0.02 | 0.42 ± 0.05 | Avoid >300 nm to prevent reversion of the intermediate. |
| Previtamin D | 0.04 ± 0.01 | 0.02 ± 0.01 | Minor side reaction; minimized by short irradiation times. |
| 7-DHC | 0.25 ± 0.03 | 0.28 ± 0.03 | Initiation step. |
Critical Insight: To maximize this compound, one must operate the photoreactor at 254 nm to reach a Photo-Stationary State (PSS) composed of ~70-80% Tachysterol, rather than the ~20% Tachysterol seen at 300 nm.
Experimental Protocol: The "Two-Step" Synthesis
Phase 1: Photochemical Accumulation of Tachysterol
Objective: Create a Tachysterol-rich PSS mixture.
-
Reagents: Dissolve 7-Dehydrocholesterol (7-DHC) in degassed Ethanol (HPLC grade) to a concentration of
M.-
Why Degassed? Oxygen promotes irreversible photo-oxidation to suprasterols.
-
-
Actinometry (Validation): Prior to synthesis, determine photon flux using Potassium Ferrioxalate Actinometry .
-
Irradiate 0.006 M ferrioxalate solution for defined intervals.
-
Measure complexed Fe(II) absorbance at 510 nm (
). -
Target Flux: Ensure reactor provides
photons/sec/cm².
-
-
Irradiation:
-
Source: Low-pressure Mercury Arc Lamp (primary emission 254 nm).
-
Filter: Vycor or Quartz (Do NOT use Pyrex, which cuts off <280 nm).
-
Process: Irradiate under Argon flow at 0-5°C. Low temperature inhibits the thermal sigmatropic shift of Previtamin D to Vitamin D, keeping the precursor available for conversion to Tachysterol.
-
-
Monitoring: Analyze aliquots via HPLC (C18 Reverse Phase, MeOH:H2O 95:5).
-
Stop reaction when Tachysterol peak plateaus (typically 75-80% of mixture).
-
Phase 2: Chemical Isomerization to this compound
Objective: Convert the Tachysterol-rich mixture to this compound.
-
Solvent Switch: Evaporate ethanol under reduced pressure; redissolve residue in Dichloromethane (DCM) or Benzene .
-
Catalysis: Add a solution of Iodine (
) (1-2 mol%) or Boron Trifluoride Etherate ( ) . -
Reaction: Stir at room temperature for 30-60 minutes.
-
Quench: Wash with 5% Sodium Thiosulfate (
) to remove Iodine. -
Purification: Isolate this compound via preparative HPLC or crystallization.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| High Vitamin D content | Temperature too high during irradiation. | Maintain reactor <5°C to block thermal [1,7]-H shift. |
| Low Tachysterol Yield | Wrong wavelength (>300 nm). | Switch to 254 nm source; remove borosilicate glass filters. |
| High Lumisterol | Over-irradiation. | Reduce residence time; Lumisterol accumulates at long exposures. |
| This compound Degradation | Oxidation during acid step. | Perform acid catalysis under strict Nitrogen/Argon atmosphere. |
References
-
Dauben, W. G., & Phillips, R. B. (1982). Wavelength-controlled production of previtamin D3 and tachysterol3. Journal of the American Chemical Society.[3][5] Link
-
Havinga, E. (1973). Vitamin D, example and challenge. Experientia. Link
-
Jacobs, H. J. C., & Havinga, E. (1979). Photochemistry of Vitamin D and Related Compounds.[2][3][5][6][8][9][10][11][12] Advances in Photochemistry. Link
-
Saltiel, J., et al. (2003).[9] Conformer-specific photoconversion of 25-hydroxytachysterol to 25-hydroxyprevitamin D3. Journal of the American Chemical Society.[3][5] Link
-
Zmijewski, M. A., et al. (2009).[1] Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids. Steroids.[10] Link
Sources
- 1. Biological effects of CYP11A1-derived vitamin D and lumisterol metabolites in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First Principles Prediction of Wavelength-Dependent Product Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5395829A - Compositions comprising vitamin D lumisterol analog precursors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of tachysterol in vitamin D photosynthesis – a non-adiabatic molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformer-specific photoconversion of 25-hydroxytachysterol to 25-hydroxyprevitamin D3: role in the production of vitamin Ds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5035783A - Method for the photochemical conversion of tachysterol compounds into previtamin D compounds and of trans-vitamin D compounds into cis-vitamin D compounds - Google Patents [patents.google.com]
- 11. Quantum yield for the photo-degradation of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Methodological & Application
High-Resolution Separation of Isotachysterol from Vitamin D Isomers by SFC
Application Note & Protocol Guide
Executive Summary
The separation of Vitamin D3 (cholecalciferol) from its structural isomers—specifically Isotachysterol , Tachysterol , Lumisterol , and Pre-vitamin D3 —is a critical challenge in pharmaceutical quality control and stability testing.[1][2] These compounds are isobaric (same mass) and possess highly similar lipophilicity, rendering traditional Reversed-Phase HPLC (RP-HPLC) inefficient, often requiring run times exceeding 30 minutes with limited resolution.
This guide details a Supercritical Fluid Chromatography (SFC) protocol that achieves baseline separation of this compound from Vitamin D3 and its related impurities in under 8 minutes. By leveraging the orthogonal selectivity of 1-Aminoanthracene (1-AA) stationary phases combined with Acetonitrile modifiers, this method utilizes
Scientific Background: The Isomer Challenge
The Chemistry of Instability
Vitamin D3 is not a static molecule; it exists in a dynamic equilibrium. Understanding the origin of each isomer is vital for controlling their formation during analysis.
-
Reversible Thermal Isomerization: Vitamin D3
Pre-vitamin D3.[3] This occurs naturally with heat. -
Photochemical Isomerization: Pre-vitamin D3
Tachysterol / Lumisterol. Caused by UV exposure. -
Acid-Catalyzed Isomerization: Vitamin D3
This compound . This is an irreversible degradation often caused by acidic excipients or improper sample diluents.
This compound is particularly problematic because it lacks the specific biological activity of D3 but is stable and accumulates in degraded formulations.
Visualization of Isomerization Pathways
Figure 1: Isomerization map of Vitamin D3. Note that this compound (red) is an irreversible degradation product formed via acid catalysis, distinct from the reversible thermal/photo isomers.
SFC Method Development Strategy
Why SFC?
Standard C18 HPLC relies on hydrophobic partitioning. Since all these isomers are highly lipophilic sterols with identical carbon counts (
Stationary Phase Selection: The 1-AA Advantage
While C18 and Fluorophenyl (PFP) columns are common, they often fail to fully resolve this compound from the Pre-vitamin D3 peak.
-
Recommended Phase: 1-Aminoanthracene (1-AA) .[4]
-
Mechanism: The anthracene ring provides strong
- interactions. Because this compound, Tachysterol, and Vitamin D3 differ in the conjugation of their triene systems (cis vs. trans, planar vs. twisted), the 1-AA phase discriminates based on how "flat" and accessible these double bond systems are.
Modifier Selection
-
Acetonitrile (ACN): Superior to Methanol. ACN has lower elution strength in SFC, which increases retention and allows the subtle
- interactions with the stationary phase to dominate. Methanol is often too strong, causing all isomers to co-elute.
Detailed Experimental Protocol
Equipment Requirements
-
System: SFC System (e.g., Waters UPC2, Agilent 1260 Infinity II SFC, or Shimadzu Nexera UC).
-
Detector: PDA (Photodiode Array) at 265 nm OR Single Quadrupole MS (ESI+).
-
Column: Torus 1-AA (Waters) or equivalent 1-Aminoanthracene phase (3.0 x 100 mm, 1.7 µm).
Reagents
-
CO2: SFC Grade (99.99% or food grade with <10 ppm water).
-
Modifier: Acetonitrile (LC-MS Grade).
-
Additives: None required for UV; 0.1% Formic Acid if using MS.
Sample Preparation (CRITICAL)
Warning: Vitamin D isomers are light and heat sensitive. Perform all prep in amber glassware under low light.
-
Stock Solution: Dissolve 10 mg of Vitamin D3 (and available impurity standards) in 10 mL of Ethanol (avoid acidic solvents).
-
This compound Generation (Optional for Method Validation):
-
Take 1 mL of D3 stock.[5]
-
Add 10 µL of 0.1 M HCl.
-
Incubate at room temp for 1 hour (converts D3
this compound). -
Neutralize with 10 µL 0.1 M NaOH.
-
-
Working Standard: Dilute stock to 0.1 mg/mL in n-Heptane or Hexane .
-
Note: Avoid dissolving purely in methanol/ACN as the injection solvent; non-polar solvents (Heptane) prevent "solvent effect" peak distortion in SFC.
-
Instrument Method
| Parameter | Setting | Rationale |
| Column Temp | 40°C | Lower temp maximizes density and shape selectivity. |
| Back Pressure (BPR) | 1800 - 2000 psi | High density required to solvate sterols. |
| Flow Rate | 1.5 mL/min | Optimized for 3.0 mm ID columns. |
| Mobile Phase A | CO2 | |
| Mobile Phase B | Acetonitrile | (No additives needed for UV). |
| Gradient | Isocratic 5% B | Start isocratic to resolve early eluters. |
| Run Time | 8.0 Minutes |
Gradient Table:
| Time (min) | % CO2 | % ACN | Curve |
|---|---|---|---|
| 0.00 | 97 | 3 | Initial |
| 5.00 | 90 | 10 | Linear |
| 6.00 | 80 | 20 | Linear (Wash) |
| 6.10 | 97 | 3 | Re-equilibrate |
Data Analysis & Troubleshooting
Expected Elution Order (1-AA Column)
On a 1-Aminoanthracene column with Acetonitrile modifier, the typical elution order is:
-
Pre-vitamin D3 (Least retained, most non-planar)
-
Vitamin D3 (Main Peak)
-
Lumisterol
-
This compound (Critical separation pair)
-
Tachysterol (Most retained due to planar conjugated system)
Note: This order is distinct from C18 where Pre-D3 and D3 often co-elute.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of D3 & this compound | Modifier too strong. | Switch from Methanol to Acetonitrile. Reduce %B to 2-3% Isocratic. |
| Peak Tailing | Sample solvent mismatch. | Ensure sample is dissolved in Heptane/Hexane, not pure alcohol. |
| Pre-D3 peak area increasing | Thermal degradation in injector. | Lower injector temperature; ensure sample tray is cooled to 4°C. |
| No this compound detected | Sample is too fresh/clean. | This compound is a degradant.[1] Spike with acid-treated standard to confirm retention time. |
Method Validation Workflow
Figure 2: Decision tree for optimizing the separation of Vitamin D3 and this compound.
References
-
Jambo, H., et al. (2022). "Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS."[1] Drug Testing and Analysis. Link
-
Key Insight: Identifies Torus 1-AA and Acetonitrile as the optimal combination for separating the 7 main impurities, including this compound.[1]
-
-
Agilent Technologies. (2012). "Transfer of USP Cholecalciferol Normal-phase HPLC Method to SFC." Application Note 5991-1509EN. Link
- Key Insight: Demonstrates the speed advantages of SFC over Normal Phase HPLC for Vitamin D analysis.
-
Waters Corporation. "Chromatographic Separation of Fat-Soluble Vitamins." Application Note. Link
- Key Insight: Discusses the orthogonality of SFC for lipophilic vitamin separ
- Khaledi, M. G. (Ed.).Organic Method Development for SFC.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid method for the separation of vitamin D and its metabolites by ultra-high performance supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Advanced Application Note: Isotachysterol as a Critical Reference Standard in Vitamin D Impurity Profiling
Executive Summary & Scientific Rationale
Isotachysterol (specifically this compound-3 or Iso-Tachysterol) is a critical degradation product of Vitamin D3 (Cholecalciferol) and Vitamin D2 (Ergocalciferol).[1] Unlike the reversible photo-isomers (Pre-vitamin D and Tachysterol) formed during synthesis, this compound is predominantly formed via acid-catalyzed isomerization of Tachysterol.[1]
Its presence serves as a definitive marker for process acidity and thermal stress during the manufacturing or storage of Vitamin D APIs. Because this compound is isobaric (same molecular weight) and structurally similar to Vitamin D, Tachysterol, and Lumisterol, it presents a significant chromatographic challenge.[1][2]
This guide provides high-resolution protocols to utilize this compound as a Reference Standard (RS) for System Suitability Testing (SST) and impurity quantification, compliant with modern USP/EP expectations.
Chemical Context & Formation Mechanism[1][3]
To effectively separate this compound, one must understand its origin. It is not a direct photo-product of 7-Dehydrocholesterol but a secondary isomer derived from Tachysterol.[1]
The Isomerization Pathway
The following diagram illustrates the thermodynamic and photochemical relationships between Vitamin D and its isomers. Note the specific pathway to this compound.
Figure 1: The Vitamin D3 isomerization landscape.[2][3][4][5][6] this compound is formed irreversibly from Tachysterol under acidic stress, making it a critical stability indicator.[1]
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (RP-HPLC)
Recommended for routine QC and stability testing.[1]
Principle: Reverse-phase chromatography on a C18 stationary phase offers robust separation of the hydrophobic secosteroids. The critical pair for resolution is typically Vitamin D3 / this compound or Tachysterol / this compound .
3.1 Materials & Parameters
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile (HPLC Grade) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Mobile Phase C | Water (Milli-Q) |
| Isocratic Ratio | Acetonitrile : Methanol : Water (30 : 65 : 5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strictly controlled to prevent on-column isomerization) |
| Detection | UV @ 265 nm (Vit D max) and 280 nm (this compound max) |
| Injection Volume | 10 - 20 µL |
3.2 Standard Preparation
-
Stock Solution: Dissolve 5.0 mg of this compound RS in 10 mL of Ethanol (avoid acidic solvents).
-
System Suitability Solution: Mix this compound RS stock with Vitamin D3 RS and Tachysterol RS stock to achieve a final concentration of 10 µg/mL for each component.
3.3 Execution Steps
-
Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.
-
Blank Injection: Inject mobile phase to ensure no carryover.
-
SST Injection: Inject the System Suitability Solution.
-
Criteria Check: Calculate Resolution (
) between Tachysterol and this compound.-
Requirement:
. -
Note: this compound typically elutes after Tachysterol but before Vitamin D3 in high-aqueous mobile phases, though elution order can shift with Methanol concentration.[1]
-
Protocol B: Supercritical Fluid Chromatography (SFC)
Recommended for R&D and High-Throughput Profiling (Green Chemistry).[1]
Principle: SFC utilizes supercritical CO₂ with organic modifiers, providing orthogonal selectivity to HPLC. It is superior for separating positional isomers like this compound.
3.4 Materials & Parameters
| Parameter | Specification |
| Column | 2-Ethylpyridine or Torus 1-AA (Waters), 3.0 x 100 mm, 1.7 µm |
| Mobile Phase A | CO₂ (SFC Grade) |
| Mobile Phase B | Methanol |
| Gradient | 2% to 10% B over 5 minutes |
| Back Pressure | 1800 - 2000 psi |
| Temperature | 40°C |
| Detection | PDA (210 - 400 nm); Extract at 280 nm |
Data Analysis & Reference Standards
Relative Retention Times (RRT)
Using Protocol A (RP-HPLC), the expected elution profile is as follows. Note: Absolute times vary by column; RRT is relative to Vitamin D3.
| Compound | Approx.[2][5][6][7][8][9][10][11][12] RRT (vs Vit D3) | Key Feature | |
| Pre-Vitamin D3 | 0.92 | 260 | Thermolabile |
| Tachysterol | 0.96 | 281 | Triene system |
| This compound | 0.98 | 278 - 285 | Critical Impurity |
| Vitamin D3 | 1.00 | 265 | Main Peak |
| Lumisterol | 1.15 | 272 | Late eluter |
Calculation of Impurity Content
This compound levels are calculated using the Response Factor (
- : Peak area of this compound in sample.
- : Peak area of Vitamin D3 (or this compound) in standard.
-
: Relative Response Factor (If using Vit D3 as standard, F
1.09 due to higher extinction coefficient of this compound at 280nm).
System Suitability & Decision Tree
To ensure the validity of the analytical run, follow this decision logic.
Figure 2: System Suitability workflow ensuring adequate resolution of the critical pair.
Troubleshooting & Best Practices
-
Peak Broadening: this compound is sensitive to irreversible adsorption on active silanol sites. Use end-capped columns and ensure the mobile phase water content is sufficient (>2%) to hydrate the silica surface.[1]
-
Artifact Formation: Avoid using chloroform or chlorinated solvents in sample preparation, as traces of HCl can catalyze the conversion of Tachysterol to this compound during analysis, leading to false positives.
-
Wavelength Selection: While Vitamin D3 is quantified at 265 nm, this compound has higher sensitivity at 280-290 nm .[1] For impurity profiling, use a DAD (Diode Array Detector) to extract 280 nm specifically for this impurity.[1]
References
-
United States Pharmacopeia (USP). USP Monograph: Cholecalciferol.[11] USP-NF.[1] Link[1]
-
European Pharmacopoeia (Ph. Eur.). Vitamin D3 Monograph 0072: Impurity D (this compound).Link[1]
-
Andri, B., et al. (2017). "Optimization and validation of a fast SFC method for the quantitative determination of vitamin D3 and its related impurities."[11] Journal of Chromatography A. Link[1]
-
Holick, M. F., et al. "Photobiology of Vitamin D." In: Vitamin D. Academic Press. Link
-
Waters Corporation. "Analysis of Vitamin D and Related Compounds using UPC²." Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DSpace [open.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. theclinivex.com [theclinivex.com]
- 9. d-nb.info [d-nb.info]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Development of Cell-Based Assays to Measure Isotachysterol Activity
Executive Summary & Scientific Rationale
Isotachysterol is an acid-catalyzed isomerization product of Tachysterol and Vitamin D3 (Cholecalciferol).[1][2] While historically categorized as a pharmacologically inert impurity in pharmaceutical preparations (USP/EP standards), emerging research into the "non-canonical" Vitamin D metabolome suggests that isomers of the previtamin D3 pathway may possess residual or distinct biological activity.[3]
The primary challenge in measuring this compound activity is distinguishing its weak affinity for the Vitamin D Receptor (VDR) from the nanomolar potency of 1
This guide details the development of a VDR-Luciferase Reporter Assay specifically optimized for this compound. Unlike standard Vitamin D assays, this protocol incorporates strict photo-protection measures and liquid chromatography-mass spectrometry (LC-MS/MS) validation to ensure the observed activity is intrinsic to this compound and not a degradation artifact.
Mechanism of Action & Assay Strategy
To measure this compound activity, we utilize a genomic transactivation model.[3] We rely on the compound's ability to diffuse through the cell membrane, bind the nuclear Vitamin D Receptor (VDR), induce heterodimerization with the Retinoid X Receptor (RXR), and drive the transcription of a luciferase reporter gene linked to Vitamin D Response Elements (VDRE).[3]
Pathway Visualization[3]
Caption: Figure 1. Signal transduction pathway for VDR-mediated luciferase expression. This compound activity is measured by its ability to mimic Calcitriol in driving the VDR-RXR-VDRE cascade.
Experimental Protocol: VDR-Luciferase Reporter Assay
Objective: Quantify the EC50 of this compound relative to Calcitriol. Cell Model: HEK293T (High transfection efficiency, low endogenous VDR background).[3]
Materials & Reagents[2][3][4][5][6]
-
Cell Line: HEK293T (ATCC CRL-3216).
-
Plasmids:
-
Compounds:
-
This compound Standard (>98% purity, confirmed by NMR/LC-MS).[3]
-
1
,25-Dihydroxyvitamin D3 (Calcitriol) - Positive Control.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).[3]
Critical Pre-Assay Setup: The "Yellow Room" Rule
WARNING: this compound and Vitamin D analogs are highly susceptible to photo-isomerization under UV and white light.
-
Perform all compound weighing, dilution, and cell treatment in a room equipped with Yellow UV-cutoff filters (wavelengths >500 nm).[3]
-
Wrap all stock solution vials in aluminum foil.
-
Use amber microcentrifuge tubes for serial dilutions.
Step-by-Step Workflow
Day 1: Cell Seeding
-
Harvest HEK293T cells and count using Trypan Blue exclusion.[3]
-
Dilute cells to
cells/mL in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).-
Note: CS-FBS is mandatory to remove endogenous steroid hormones that interfere with the assay.
-
-
Seed 100 µL/well into a white-walled, clear-bottom 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
Day 2: Transfection
-
Prepare Transfection Complex (per well):
-
100 ng pGL3-VDRE
-
10 ng pSG5-hVDR
-
10 ng pRL-TK
-
0.3 µL Lipofectamine 3000[3]
-
Day 3: Treatment (Strict Yellow Light)
-
Prepare this compound stock (10 mM in anhydrous Ethanol).
-
Prepare Serial Dilutions in DMEM + 1% CS-FBS.
-
Range: 10 µM down to 0.1 nM (1:10 dilution steps).
-
Vehicle Control: 0.1% Ethanol.[3]
-
Positive Control: Calcitriol (100 nM).
-
-
Remove transfection media and add 100 µL of treatment media.
-
Incubate for 24 hours.
Day 4: Luciferase Readout
-
Wash cells once with PBS.[3]
-
Add 20 µL Passive Lysis Buffer (PLB) and shake for 15 min.
-
Inject 100 µL Luciferase Assay Reagent II (Firefly signal).[3] Measure Luminescence (
). -
Inject 100 µL Stop & Glo® Reagent (Renilla signal). Measure Luminescence (
).
Data Calculation
Calculate the Relative Light Units (RLU) for each well:
Validation Strategy: LC-MS/MS Integrity Check
A common failure mode in sterol assays is the degradation of the test compound during incubation. You must validate that the cells were actually exposed to this compound, not a degradation product.[3]
Workflow Visualization
Caption: Figure 2.[4][5] Integrated Quality Control workflow. Media is sampled post-incubation to verify this compound stability using LC-MS.
LC-MS/MS Parameters for Confirmation
-
Column: PFP (Pentafluorophenyl) or C18 specialized for isomer separation (e.g., Waters Cortecs C18).[3]
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid (Isocratic or shallow gradient).
-
Transition: Monitor m/z 385.3
259.1 (Standard Vitamin D transition) but rely on Retention Time (RT) to distinguish this compound from Vitamin D3 and Tachysterol. -
Acceptance Criteria: The this compound peak must represent >90% of the total ion chromatogram (TIC) area in the post-incubation media.
Data Interpretation & Troubleshooting
Expected Results Table
| Compound | EC50 (Expected) | Max Efficacy (% of Calcitriol) | Interpretation |
| Calcitriol | 0.1 – 1.0 nM | 100% | Valid Assay System |
| This compound | > 1,000 nM | < 10% | Impurity is biologically inert (Safe) |
| This compound | 10 – 100 nM | 20 – 50% | Partial Agonist (Requires toxicity eval) |
| Vehicle | N/A | < 1% | No background interference |
Troubleshooting Guide
-
High Background: Ensure CS-FBS is used. Regular FBS contains Vitamin D.[3]
-
No Signal for Calcitriol: Check transfection efficiency (GFP control). Ensure pSG5-hVDR plasmid is correct.
-
This compound shows high activity: Run LC-MS. Did it isomerize to Vitamin D3? If yes, repeat under stricter light protection.
References
-
Holick, M. F., et al. (1980).[3][6] "A new procedure for the formation of this compound derivatives...". Journal of Steroid Biochemistry. Link
-
Slominski, A. T., et al. (2022).[3][7] "Metabolic activation of tachysterol3 to biologically active hydroxyderivatives...". PMC (NIH). Link
-
Thermo Fisher Scientific. "GeneBLAzer™ VDR HEK 293T DA Cell-based Assay Protocol". Link
- United States Pharmacopeia (USP). "Vitamin D Assay: Chromatographic Purity and Impurities". USP-NF General Chapters. (Access via USP Online).
-
Chen, T. C., et al. (2000).[3] "An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers...". Journal of Photochemistry and Photobiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [open.bu.edu]
- 6. Biological effects of CYP11A1-derived vitamin D and lumisterol metabolites in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
Application Note: Advanced Analytical Strategies for the Detection and Quantification of Isotachysterol as a Process-Related Impurity in Vitamin D Food Supplements
Abstract
This document provides a comprehensive technical guide for researchers, quality control analysts, and formulation scientists on the robust analytical techniques for identifying and quantifying isotachysterol in food supplements containing Vitamin D (cholecalciferol or ergocalciferol). This compound, an isomer of Vitamin D, is a critical degradation product whose presence can indicate instability and potential loss of potency in the final product. This application note details validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering methodologies for both routine quality control and high-sensitivity confirmatory analysis. We delve into the causality behind experimental choices, from sample preparation to instrumental parameters, to ensure trustworthy and reproducible results.
Introduction: The Significance of this compound Monitoring
Vitamin D is a fat-soluble secosteroid essential for calcium homeostasis and bone health.[1][2] It is widely available in food supplements, typically as cholecalciferol (Vitamin D3) or ergocalciferol (Vitamin D2). However, Vitamin D is susceptible to isomerization when exposed to heat, light, or acidic conditions.[3] One of the key isomers formed under acidic conditions is this compound.[1][4]
The formation of this compound from Vitamin D is an irreversible process that leads to a loss of the active ingredient. Therefore, monitoring for this compound is not merely an impurity analysis; it is a critical quality attribute (CQA) that reflects the stability of the formulation and the integrity of the manufacturing and storage processes. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate that dietary supplements are manufactured to ensure their identity, purity, strength, and composition, making robust analytical methods essential.[5][6]
This guide provides the scientific rationale and step-by-step protocols for the two most effective and widely adopted analytical techniques for this purpose: HPLC-UV for reliable quantification in quality control settings and LC-MS/MS for highly specific, trace-level detection and confirmation.
Principles of Analytical Methodologies
The primary challenge in analyzing this compound is separating it from the parent Vitamin D molecule and other structurally similar isomers, such as pre-vitamin D, tachysterol, and lumisterol.[4][7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Rationale: HPLC is the cornerstone of pharmaceutical and supplement analysis due to its robustness and precision.[9] For Vitamin D and its isomers, Reverse-Phase HPLC (RP-HPLC) is particularly effective. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Although Vitamin D and its isomers are structurally similar, subtle differences in their polarity are sufficient to allow for chromatographic resolution. UV detection is suitable because these compounds possess a conjugated triene system, which results in strong UV absorbance, typically around 265 nm for Vitamin D3.[8][10] This method is ideal for determining the purity of the active ingredient and quantifying known impurities when reference standards are available. The United States Pharmacopeia (USP) provides standardized HPLC methods for Vitamin D analysis, which serve as an authoritative foundation for method development.[11][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS provides an orthogonal detection technique that offers significantly higher sensitivity and selectivity than UV detection.[13][14] This is crucial when dealing with complex food supplement matrices (e.g., oils, gummies, tablets with excipients) where co-eluting interferences can mask the analyte peak in UV chromatograms.[15] After chromatographic separation, the analytes are ionized (typically using Atmospheric Pressure Chemical Ionization, APCI, or Electrospray Ionization, ESI) and identified based on their unique mass-to-charge (m/z) ratio.
A key challenge is that isomers like Vitamin D3 and this compound are isobaric, meaning they have the same molecular weight and thus the same parent m/z ion (e.g., 385.4 for [M+H]+ for Vitamin D3).[10] Therefore, chromatographic separation prior to mass analysis remains absolutely critical.[13][16] The power of tandem mass spectrometry (MS/MS) lies in its ability to select the parent ion, fragment it, and detect specific product ions. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signal, effectively filtering out background noise and confirming the identity of the analyte even at trace levels.[17]
Experimental Workflows and Protocols
To ensure trustworthy results, a self-validating system begins with meticulous sample preparation designed to efficiently extract the analytes of interest while minimizing matrix interference.
Universal Sample Preparation Protocol for Oily Formulations
Oily matrices, common in softgel capsules, are the most challenging. This protocol employs saponification to break down the triglyceride matrix, followed by liquid-liquid extraction to isolate the fat-soluble vitamins.
Protocol Steps:
-
Sample Weighing: Accurately weigh a portion of the food supplement equivalent to approximately 125 µg of Vitamin D into a 50 mL screw-cap flask.
-
Internal Standard Spiking (for LC-MS/MS): If using an internal standard (e.g., deuterated Vitamin D3), spike the sample at this stage.
-
Saponification: Add 10 mL of ethanol and a boiling chip. Blanket the flask with nitrogen. Add 2 mL of a 50% (w/v) potassium hydroxide (KOH) solution.[18]
-
Heating: Tightly cap the flask and place it in a shaking water bath at 70-75°C for 30-60 minutes to ensure complete saponification.
-
Cooling: Immediately cool the flask in an ice bath to room temperature.
-
Liquid-Liquid Extraction (LLE): Add 15 mL of n-hexane (or isooctane) to the flask. Cap and shake vigorously for 2 minutes. Allow the layers to separate.
-
Phase Separation: Transfer the upper hexane layer to a clean flask. Repeat the extraction on the aqueous layer with a second 15 mL portion of hexane. Combine the hexane extracts.
-
Washing: Wash the combined hexane extracts with 10 mL of water, gently inverting the flask to avoid emulsion formation. Discard the aqueous layer. Repeat the wash two more times.
-
Drying and Reconstitution: Evaporate the washed hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 1.0 mL) of mobile phase (for HPLC-UV) or a suitable solvent like methanol/acetonitrile (for LC-MS/MS). The sample is now ready for injection.
Diagram of Sample Preparation Workflow
Protocol 1: HPLC-UV for Quantification
This method is adapted from principles outlined in the USP and is suitable for routine quality control.[11][19]
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) | Standard equipment for robust chromatographic analysis. DAD allows for spectral confirmation. |
| Column | C18, 4.6 x 250 mm, 5 µm | The long C18 column provides the necessary retention and resolution for separating isomers.[8][10] |
| Mobile Phase | Acetonitrile | An isocratic mobile phase of 100% acetonitrile provides good separation for Vitamin D isomers.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | 265 nm | This wavelength is the UV λmax for Vitamin D3 and provides a strong signal for quantification.[10] |
| Injection Vol. | 20 µL | Standard volume to ensure good peak shape and sensitivity. |
System Suitability A system suitability solution must be used to validate the chromatographic system's performance before analysis. This is typically prepared by heating a standard solution of Vitamin D3 to induce the formation of its isomers, including pre-vitamin D3 and tachysterol.[11][20] The resolution between the key isomer pairs must meet the criteria set by pharmacopeial methods (e.g., Resolution > 1.0).
Quantification Protocol
-
Prepare Standards: Create a series of calibration standards of certified this compound reference material in the mobile phase (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Generate Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the calibration curve equation and correlation coefficient (R² > 0.99).
-
Analyze Sample: Inject the prepared sample solution from section 3.1.
-
Identify & Integrate: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Integrate the peak area.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of this compound in the sample solution. Report the final amount as a percentage of the labeled Vitamin D content.
Protocol 2: LC-MS/MS for Confirmation and Trace Analysis
This method provides the highest level of confidence in both identification and quantification, essential for investigational studies or out-of-specification results.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| LC System | UHPLC System | UHPLC provides faster analysis times and sharper peaks, improving resolution and sensitivity. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A shorter, smaller particle size column is suitable for fast UHPLC separations. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A gradient elution is often used to resolve isomers and clear the column of late-eluting matrix components. Formic acid aids in protonation for positive ion mode MS. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column. |
| Column Temp. | 40°C | Higher temperature reduces mobile phase viscosity and can improve peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[21] |
| Ionization | APCI, Positive Ion Mode | APCI is often preferred for less polar molecules like Vitamin D and can be more robust against matrix effects than ESI. |
| MRM Transitions | Vitamin D3: 385.4 → 271.2this compound: 385.4 → 271.2 | Both are isomers and have the same parent and typically the same major fragment ions. Chromatographic separation is the key to differentiation. |
| Gas Temp. | 350°C | Optimized for desolvation of the mobile phase. |
Quantification Protocol The quantification procedure is similar to that for HPLC-UV, involving the creation of a calibration curve with a certified standard. However, peak area is determined from the MRM chromatogram, providing a much cleaner and more specific signal. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Overall Analytical Workflow and Data Validation
The entire process, from sample receipt to final report, must be conducted within a framework of rigorous validation to ensure data integrity.
Diagram of the Complete Analytical Workflow
Method Validation and Performance
A trustworthy protocol is a self-validating one. Any method developed based on these guidelines should be fully validated according to ICH Q2(R1) or equivalent guidelines.[22]
| Parameter | HPLC-UV | LC-MS/MS | Trustworthiness Pillar |
| Specificity | Baseline resolution from other isomers | Chromatographic resolution + unique MRM transition | Ensures the signal is from the target analyte only. |
| LOD | ~0.1 µg/mL[10] | < 1 ng/mL (< 3 µg/L)[23] | Defines the lower limit of reliable detection. |
| LOQ | ~0.3 µg/mL[10] | ~1.5 - 5 ng/mL[23][24] | Defines the lower limit of accurate quantification. |
| Linearity (R²) | > 0.99 | > 0.999 | Confirms a proportional response to concentration. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Measures closeness to the true value. |
| Precision (%RSD) | < 5% | < 10% | Measures the reproducibility of the results. |
Conclusion
The detection and quantification of this compound are vital for assuring the quality, stability, and efficacy of Vitamin D food supplements. The choice between HPLC-UV and LC-MS/MS depends on the specific analytical need. HPLC-UV offers a robust and cost-effective solution for routine quality control, capable of accurately quantifying this compound at levels relevant to product specifications. For confirmatory analysis, investigation of trace impurities, or analysis in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the definitive method. By implementing the detailed protocols and understanding the scientific principles outlined in this guide, laboratories can establish a reliable system for monitoring this critical degradation product, thereby ensuring the delivery of safe and effective supplements to the consumer.
References
-
Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Validation of a Bioanalytical Method for Serum Ergocalciferol and Cholecalciferol by LC-MS/MS. Esoterix. Available at: [Link]
-
Measurement of Vitamin D and its Metabolites by Gas Chromatography-Mass Spectrometry. (1995). Semantic Scholar. Available at: [Link]
-
Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency. (2019). Journal of Food and Drug Analysis. Available at: [Link]
-
Mass spectrum of pro-vitamin D by GC/MS analysis. (2018). ResearchGate. Available at: [Link]
-
USP Monographs: Cholecalciferol. uspbpep.com. Available at: [Link]
-
SAMPLE PREPARATION. Phenomenex. Available at: [Link]
-
Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. (2012). CAB Abstracts. Available at: [Link]
-
Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency. Journal of Food and Drug Analysis. Available at: [Link]
-
High pressure liquid chromatographic determination of vitamin D3 in livestock feed supplements. (1977). Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. (2022). ORBi - ULiège. Available at: [Link]
-
Clinical Analysis of Vitamin D and Metabolites. Baqai Medical University. Available at: [Link]
-
Vitamin D Assay. USP. Available at: [Link]
-
Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. Waters. Available at: [Link]
-
Modification of the USP Chemical Method for Determining Vitamin D in Evaporated Milk. (1961). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Analytical Chemistry. Available at: [Link]
-
Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice. (2018). Anticancer Research. Available at: [Link]
-
Development and validation of a novel HPLC-UV method for quantifying vitamin D forms and precursors in vegetable oils after exposure to sunlight and UV radiation. (2024). AKJournals. Available at: [Link]
-
Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. LCGC International. Available at: [Link]
-
Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix. (2015). Fudan University Journal of Medical Sciences. Available at: [Link]
-
Vitamin D Assay Methods and Procedures. Scribd. Available at: [Link]
-
Vitamin D Incorporation in Foods: Formulation Strategies, Stability, and Bioaccessibility as Affected by the Food Matrix. (2021). Foods. Available at: [Link]
-
Autoxidation of this compound. (2014). ResearchGate. Available at: [Link]
- A kind of method for detecting relevant impurities in preparations containing vitamin D3. Google Patents.
-
Determination of vitamin D3 in fish meals by HPLC. (2015). ResearchGate. Available at: [Link]
-
Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. (2022). Molecules. Available at: [Link]
-
Food Dietary Supplements Analysis. Shimadzu. Available at: [Link]
-
Dietary Supplements Guidance Documents & Regulatory Information. FDA. Available at: [Link]
-
Food Supplements Europe Guidelines relating to the manufacturing and imports of food supplements containing products of animal origin, with a particular focus on Vitamin D3. Food Supplements Europe. Available at: [Link]
-
A review of the development of analytical methods by RP-HPLC for vitamin D. (2024). Ukaaz Publications. Available at: [Link]
-
Current regulatory guidelines and resources to support research of dietary supplements in the United States. (2018). Journal of Clinical and Translational Science. Available at: [Link]
-
Vitamin D: Production, Metabolism, and Mechanism of Action. (2020). Endotext. Available at: [Link]
-
Exploring Regulations. Center for Research on Ingredient Safety. Available at: [Link]
-
Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. (2018). Journal of Laboratory and Precision Medicine. Available at: [Link]
-
LC/MS/MS Analysis of Vitamin D3 by the Co-Sense for Impurities System. Shimadzu. Available at: [Link]
-
Vitamin D. Wikipedia. Available at: [Link]
-
Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. (2022). Bioanalysis. Available at: [Link]
-
Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics. (2024). MDPI. Available at: [Link]
-
Determination of Vitamin D and Previtamin D in Food Products. Waters. Available at: [Link]
-
Quality Control of the Dietary Supplements Containing Selected Fat-Soluble Vitamins D and K. (2022). Molecules. Available at: [Link]
-
Simultaneous Determination of Vitamin D2 and D3 in Milk. (2021). Agilent. Available at: [Link]
-
Fat- and Water-Soluble Vitamin Analysis in Foods and Supplements. Agilent. Available at: [Link]
Sources
- 1. Vitamin D Incorporation in Foods: Formulation Strategies, Stability, and Bioaccessibility as Affected by the Food Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
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- 8. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
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- 11. uspbpep.com [uspbpep.com]
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- 14. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
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Troubleshooting & Optimization
Technical Support Center: Resolving Co-eluting Peaks of Isotachysterol in Reverse-Phase HPLC
Welcome to the technical support center for resolving the challenging co-elution of Isotachysterol with its isomers in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet complex separation issue. Here, we will dissect the problem, explore the underlying chromatographic principles, and provide a series of structured troubleshooting steps and frequently asked questions to empower you to achieve baseline resolution.
This compound, a geometric isomer of Vitamin D, is often generated during synthesis or under acidic stress conditions.[1][2] Its structural similarity to other Vitamin D isomers, such as cholecalciferol (Vitamin D3), pre-vitamin D3, and tachysterol, makes their separation by RP-HPLC a formidable task.[3] This guide provides a systematic approach to method development and troubleshooting to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to separate from Vitamin D3 and its other isomers in RP-HPLC?
A1: The difficulty lies in their structural similarity. This compound and its isomers are steroidal compounds with the same molecular weight and largely similar hydrophobicity.[3] In traditional C18 stationary phases, which primarily separate based on hydrophobic interactions, these subtle structural differences may not provide sufficient selectivity for baseline resolution.
Q2: My this compound peak is showing up as a shoulder on my main Vitamin D3 peak. What is the first parameter I should adjust?
A2: The first and often most impactful parameter to adjust is the mobile phase composition . A slight modification in the organic solvent ratio (e.g., acetonitrile:water or methanol:water) can alter the selectivity. For instance, reducing the percentage of the organic solvent will increase the retention time of all compounds, potentially improving resolution.[4]
Q3: I'm using a standard C18 column and still can't get a good separation. What type of column should I try next?
A3: If a standard C18 column fails to provide resolution, consider switching to a stationary phase with a different selectivity. Here are some proven alternatives:
-
Highly Hydrophobic C18 Columns: These columns have a higher carbon load (e.g., 25%), which can enhance the separation of structurally similar, non-polar compounds like Vitamin D isomers.[5]
-
FluoroPhenyl Columns: These phases offer alternative selectivity through pi-pi and dipole-dipole interactions, which can be highly effective in separating isobaric compounds that are difficult to resolve on C18 columns.[6]
-
Cholesteryl-Bonded Phases: These stationary phases can exhibit superior shape selectivity for structurally similar analogs like Vitamin D isomers.[7]
Q4: Can temperature adjustments help in resolving co-eluting this compound peaks?
A4: Yes, adjusting the column temperature can influence selectivity. While a higher temperature generally reduces analysis time, it can sometimes decrease resolution. Conversely, a lower temperature may improve resolution by increasing retention.[4] It is an important parameter to optimize, and its effect can be column and mobile phase dependent.
Q5: Is it better to use acetonitrile or methanol as the organic modifier in the mobile phase?
A5: The choice between acetonitrile and methanol can significantly impact selectivity. Acetonitrile is generally a stronger solvent for these compounds and can provide sharper peaks. However, methanol can sometimes offer different selectivity and might resolve critical pairs that co-elute with acetonitrile. It is recommended to screen both solvents during method development.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting peaks of this compound, a systematic approach to troubleshooting is crucial. The following guide will walk you through a logical sequence of steps to diagnose and resolve the issue.
Step 1: Initial Assessment and System Suitability
Before making any changes to the method, ensure your HPLC system is performing optimally.
-
Check System Pressure: A stable pressure indicates a healthy pump and column.
-
Peak Shape of a Standard: Inject a well-behaved standard compound to confirm that you are achieving good peak symmetry and efficiency.
-
Confirm Co-elution: Use a certified reference material or a stressed sample (e.g., acid-treated Vitamin D3) to confirm the presence and co-elution of this compound.[1]
Step 2: Optimizing the Mobile Phase
The mobile phase is the most versatile tool for manipulating selectivity in RP-HPLC.
-
Adjust Organic Solvent Ratio:
-
Action: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.
-
Rationale: Changing the solvent strength alters the retention factor (k') of the analytes. Increasing the retention by using a weaker mobile phase (less organic solvent) provides more time for the analytes to interact with the stationary phase, which can lead to better separation.
-
-
Switch Organic Modifier:
-
Action: If using acetonitrile, switch to methanol, or try a ternary mixture (e.g., acetonitrile/methanol/water).
-
Rationale: Different organic solvents provide different selectivities due to their unique interactions with the analyte and stationary phase. This is one of the most powerful ways to resolve co-eluting peaks.
-
-
Mobile Phase Additives:
-
Action: For LC-MS applications, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape and ionization efficiency.[8]
-
Rationale: While not primarily for selectivity in this case, improved peak shape can contribute to better apparent resolution.
-
Step 3: Exploring Stationary Phase Selectivity
If mobile phase optimization is insufficient, the next step is to change the stationary phase.
-
High Carbon Load C18:
-
Action: Switch to a C18 column with a high carbon load (e.g., >20%).
-
Rationale: The increased density of C18 chains enhances hydrophobic interactions, which can be beneficial for separating structurally similar non-polar compounds.[5]
-
-
Alternative Stationary Phases:
Step 4: Fine-Tuning with Other Parameters
Once a suitable column and mobile phase have been identified, further improvements can be made by optimizing other parameters.
| Parameter | Action | Rationale |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | A lower flow rate can increase column efficiency and provide more time for separation to occur, often leading to better resolution. |
| Temperature | Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). | Temperature affects mobile phase viscosity and mass transfer, which can alter both efficiency and selectivity. |
| Column Dimensions | Use a longer column or a column with a smaller particle size (UHPLC). | A longer column increases the number of theoretical plates (N), leading to narrower peaks and better resolution. Smaller particles also increase efficiency but will result in higher backpressure.[9] |
Experimental Protocols
Protocol 1: Mobile Phase Scouting for this compound Resolution
-
Initial Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 265 nm
-
-
Run 1 (Acetonitrile): Perform an injection with the initial acetonitrile/water gradient.
-
Run 2 (Methanol): Replace acetonitrile with methanol and repeat the gradient run.
-
Analysis: Compare the chromatograms. Look for changes in elution order and resolution between the isomers.
-
Optimization: Based on the scouting runs, select the organic modifier that provides the best initial separation and proceed with fine-tuning the gradient or switching to an isocratic method.
Protocol 2: Column Screening for Alternative Selectivity
-
Select Columns: Choose a set of columns with different stationary phases (e.g., a standard C18, a high carbon load C18, a FluoroPhenyl, and a Cholesteryl column).
-
Standardized Method: Use a consistent mobile phase and gradient for all columns to ensure a fair comparison. A good starting point is a simple acetonitrile/water gradient.
-
Inject Standard Mixture: Inject a mixture containing Vitamin D3 and its isomers (including this compound) onto each column.
-
Evaluate Resolution: Calculate the resolution between the critical peak pairs for each column.
-
Select Best Column: Choose the column that provides the best overall separation for further method optimization.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently resolving co-elution. The following diagram illustrates the recommended troubleshooting workflow.
Caption: A workflow diagram for troubleshooting co-eluting peaks of this compound.
References
-
Koskinen, T., & Valtonen, P. (1985). Comparison of HPLC Separation of Vitamin D3 Metabolites and Their Isotachysterol3 Derivatives. Journal of Liquid Chromatography, 8(3), 463-473. [Link]
-
Koskinen, T., & Valtonen, P. (1985). Comparison of HPLC Separation of Vitamin D3 Metabolites and Their Isotachysterol3 Derivatives. Journal of Liquid Chromatography, 8(3), 463-473. [Link]
-
Restek Corporation. (n.d.). Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns. [Link]
-
Diamond Analytics. (n.d.). Introduction In this technical note, the versatility of the diamond-based FLARE C18MM column is demonstrated in separating vitam. ResearchGate. [Link]
-
YMC. (2026, February 14). Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. [Link]
-
Agilent Technologies. (2009, December 18). UHPLC Method Development Options for a Vitamin D2 and D3 Separation. [Link]
-
Waters Corporation. (n.d.). Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. [Link]
-
Nacalai Tesque, Inc. (n.d.). Simultaneous Separation of Fat-Soluble Vitamins by Reversed-Phase HPLC Using a Cholesteryl Group Bonded. [Link]
-
Themova, H., & Roskar, S. (2020). Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. ResearchGate. [Link]
-
Zhang, L., et al. (2012). Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. CABI. [Link]
-
Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Vitamin D3 on Newcrom R1 HPLC column. [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Andri, B., et al. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. ORBi - ULiège. [Link]
-
Jehangir, M., et al. (2023). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. PMC. [Link]
-
Wang, Y., et al. (2018). Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix. Fudan University Journal of Medical Sciences. [Link]
-
Mahmoodani, F., et al. (2017). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. ResearchGate. [Link]
-
Mahmoodani, F., et al. (2017). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. PubMed. [Link]
-
Thevis, M., & Schänzer, W. (2007). A rapid ultra-performance liquid chromatography (UPLC™)/mass spectrometry– Applications in doping control. Recent Advances In Doping Analysis (15). [Link]
-
Spangenberg, B., & Poole, C. F. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. [Link]
-
Ray, A. C., Dwyer, J. N., & Reagor, J. C. (1977). High pressure liquid chromatographic determination of vitamin D3 in livestock feed supplements. PubMed. [Link]
-
Waters Corporation. (n.d.). Vitamin D Analysis Using the ACQUITY UPLC H-Class PLUS System. [Link]
-
Science.gov. (n.d.). stability-indicating uplc method: Topics by Science.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns [discover.restek.com]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
preventing Isotachysterol degradation during sample preparation and analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate the degradation of Isotachysteroll during sample preparation and analysis. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experimental results.
Introduction to Isotachysterol Stability
This compound is an isomer of vitamin D3, often formed under acidic conditions.[1][2][3] Like other vitamin D-related compounds, it possesses a conjugated triene system that makes it highly susceptible to degradation from various environmental factors. Understanding and controlling these factors are critical for accurate quantification and analysis. The primary degradation pathways include isomerization, oxidation, and photodegradation.[1][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding this compound stability.
Q1: What are the main factors that cause this compound degradation?
A1: The principal factors contributing to this compound degradation are:
-
pH: Acidic conditions are a major cause of the isomerization of vitamin D3 to this compound.[1][2][3][4] Maintaining a neutral or slightly alkaline pH is crucial.
-
Light: Exposure to UV and even visible light can induce photo-isomerization and degradation.[1][5] Light-sensitive compounds like this compound require protection from light at all stages.[6]
-
Oxygen: The presence of atmospheric oxygen can lead to autoxidation, especially in the presence of initiators like light or heat.[1][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including isomerization and oxidation.[5][8]
-
Moisture: High humidity can facilitate hydrolytic breakdown of the molecule.[1]
Q2: I'm observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A2: Unexpected peaks are often degradation products. Under atmospheric oxygen, this compound can undergo autoxidation to form various oxygenation products, including epoxy, diol, and epidioxy derivatives.[7] Additionally, further isomerization to other vitamin D-related isomers can occur depending on the specific conditions of your sample preparation and analysis.
Q3: Can I use antioxidants to protect my this compound samples?
A3: Yes, the use of antioxidants is a highly recommended strategy. Antioxidant compounds can prevent oxidation and enhance the stability of vitamin D3 and its isomers.[9] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). The selection and concentration of the antioxidant should be optimized for your specific sample matrix and analytical method to avoid interference.
Q4: What is the ideal pH range for storing and handling this compound solutions?
A4: To minimize acid-catalyzed isomerization, it is best to maintain a pH above neutral. A slightly alkaline environment (pH 7-9) is generally preferred. Buffering your solutions can help maintain a stable pH throughout your experimental workflow. Avoid acidic modifiers in your mobile phase for liquid chromatography unless absolutely necessary, and if so, minimize the time the sample is in contact with the acidic environment.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Low Recovery of this compound After Sample Extraction
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Degradation during extraction | The extraction solvent, pH, or temperature may be promoting degradation. | • Solvent Selection: Use de-gassed, high-purity solvents. Consider adding an antioxidant like 0.1% BHT. • pH Control: If using liquid-liquid extraction with aqueous phases, ensure the pH is buffered to be neutral or slightly alkaline. • Temperature Control: Perform extractions at reduced temperatures (e.g., on an ice bath) to slow down degradation kinetics. |
| Adsorption to surfaces | This compound, being a sterol, can adsorb to glass and plastic surfaces, leading to apparent loss. | • Use Silanized Glassware: Deactivated glass surfaces reduce active sites for adsorption. • Low-Adsorption Plastics: If using plasticware, opt for polypropylene or other low-binding materials. • Pre-rinse: Pre-rinsing containers with the sample solvent can help saturate adsorption sites. |
| Incomplete Extraction | The chosen solvent system may not be efficiently extracting this compound from the sample matrix. | • Optimize Solvent Polarity: Experiment with solvent mixtures of varying polarities to achieve optimal extraction efficiency. • Increase Extraction Time/Agitation: Ensure sufficient time and mixing for the solvent to penetrate the sample matrix. |
Issue 2: Peak Tailing or Broadening in HPLC Analysis
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| On-column degradation | Acidic mobile phases or active sites on the column stationary phase can cause degradation during the chromatographic run. | • Mobile Phase pH: If possible, use a mobile phase with a neutral or slightly alkaline pH. If an acidic modifier is required for separation, use the lowest effective concentration. • Column Choice: Use a high-quality, end-capped column to minimize silanol interactions. Consider a column with a different stationary phase chemistry. |
| Analyte-metal interactions | Trace metals in the HPLC system (frits, tubing, column hardware) can chelate with the analyte. | • Use a Metal-Free or Bio-Inert System: If available, utilize an HPLC system designed to minimize metal contact. • Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can be beneficial, but this must be tested for compatibility. |
| Sample Overload | Injecting too concentrated a sample can lead to poor peak shape. | • Dilute the Sample: Analyze a dilution series to determine the optimal concentration range for your column and method. |
Experimental Protocols & Workflows
To ensure the integrity of your this compound analysis, follow these detailed protocols.
Protocol 1: General Sample Handling and Storage
-
Work in a Controlled Environment: Whenever possible, handle samples and prepare solutions under amber or yellow light to prevent photodegradation.[5]
-
Use Amber Glassware: Store all this compound solutions in amber glass vials with PTFE-lined caps to protect from light.
-
Inert Atmosphere: For long-term storage or for highly sensitive analyses, overlay the sample solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidation.[1]
-
Temperature Control: Store stock solutions and samples at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent Preparation: Use HPLC-grade or higher purity solvents. Before use, sparge solvents with helium or nitrogen for 10-15 minutes to remove dissolved oxygen.
Diagram: Recommended Sample Handling Workflow
Caption: Workflow for preparing and storing this compound samples.
Protocol 2: Stabilizing this compound in an Acidic Mobile Phase
In situations where an acidic mobile phase is unavoidable for chromatographic separation, the following steps can help mitigate on-column degradation.
-
Minimize Residence Time: Use a shorter column and/or a higher flow rate to reduce the time the analyte is exposed to the acidic conditions. Note that this may compromise resolution, so optimization is key.
-
Temperature Control: Set the column compartment to a lower temperature (e.g., 15-20°C) to slow the rate of acid-catalyzed isomerization.
-
Immediate Analysis: Analyze samples immediately after preparation. Do not let samples sit in the autosampler in the acidic mobile phase for extended periods.
-
Test Alternative Acid Modifiers: Compare the effect of different acid modifiers (e.g., formic acid vs. trifluoroacetic acid) at the lowest possible concentration that achieves the desired chromatography.
Diagram: Factors Leading to this compound Degradation
Caption: Key environmental factors that cause this compound degradation.
Conclusion
The chemical lability of this compound presents significant challenges in its analysis. By understanding the mechanisms of degradation—namely isomerization, oxidation, and photodegradation—and implementing the strategies outlined in this guide, researchers can significantly improve the accuracy and reliability of their results. The key to success lies in a holistic approach that considers every step of the workflow, from sample collection and storage to the final analytical measurement.
References
- Zhang, F. (2004). Autoxidation of this compound. Tetrahedron, 60(12), 2881–2888.
- BTSA. (2025, August 26). Oxidative Stability Challenges in Vitamin D Oil-Based Nutraceuticals.
- Mahmoodani, F., Perera, C. O., Fedrizzi, B., Abernethy, G., & Chen, H. (2017). Degradation studies of cholecalciferol (vitamin D3)
- Tzavaras, D., Biliaderis, C. G., & Moschakis, T. (2024). Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model. Foods, 13(5), 785.
- ChemicalBook. (2025, July 4). Isotachysterol3 | 22350-43-2.
- EFSA Panel on Nutrition, Novel Foods and Food Allergens (NDA), Turck, D., Bohn, T., Castenmiller, J., De Henauw, S., Hirsch-Ernst, K. I., Maciuk, A., Mangelsdorf, I., McArdle, H. J., Naska, A., Pelaez, C., Pentieva, K., Siani, A., Thies, F., Tsabouri, S., Vinceti, M., Cubadda, F., Frenzel, T., Heinonen, M., … Knutsen, H. K. (2021). Safety Assessment of Vitamin D and Its Photo-Isomers in UV-Irradiated Baker's Yeast. EFSA Journal, 19(12), e06985.
- Mahmoodani, F., Perera, C. O., Fedrizzi, B., Abernethy, G., & Chen, H. (2017). Degradation studies of cholecalciferol (vitamin D3)
- ResearchGate. (2025, August 6). The “overirradiation products” of previtamin D and tachysterol: Toxisterols.
- Al-Smadi, K., Imran, M., Abdoh, A., Liu, D., & Mohammed, Y. (2023). pH profile of vitamin D3 in aqueous solutions at 25 °C (n = 3).
- ResearchGate. (n.d.).
- Tabibian, M., Zareie, M., Abbasi, A., & Faghih, S. (2021). Influence of Storage Conditions on the Stability of Vitamin D3 and Kinetic Study of the Vitamin Degradation in Fortified Canola Oil. Semantic Scholar.
- Yang, L., & Gates, P. (2003). Thermal Isomerisation of Vitamin D3 in Dimethyl Sulfoxide.
- Airgas. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Servais, A.-C., Fillet, M., Dispas, A., Lebrun, P., Ziemons, E., & Hubert, P. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. ORBi - ULiège.
- Semantic Scholar. (n.d.). Figure 1 from Degradation studies of cholecalciferol (vitamin D3)
- National Center for Biotechnology Information. (n.d.). This compound 3. PubChem.
- RJPT. (2009, June 13).
- Wojas, O., & Rivas, V. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI.
- Trivedi, M. K., & Branton, A. (2016). Assessment of Physical, Thermal and Spectral Properties of Consciousness Energy Treated Cholecalciferol. Journal of Nutritional Health & Food Science, 4(3).
- Ha, P. T., Tran, M. N., Nguyen, A. T., & Ye, Z. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. AAPS PharmSciTech, 24(3), 85.
- University of Illinois at Chicago College of Pharmacy, Drug Information Group. (n.d.). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy.
- University of Illinois at Chicago College of Pharmacy, Drug Information Group. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy, 57(5), 624–637.
- Ballard, J. M., Zhu, L., Nelson, E. D., & Seburg, R. A. (2007). Degradation of vitamin D3 in a stressed formulation: the identification of esters of vitamin D3 formed by a transesterification with triglycerides. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 142–150.
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- 4. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Isotachysterol3 | 22350-43-2 [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
strategies to minimize Isotachysterol formation in vitamin D stability studies
Topic: Minimizing Isotachysterol Formation in Vitamin D Stability Studies Audience: Pharmaceutical Scientists, Formulation Engineers, Analytical Chemists Last Updated: February 18, 2026[1]
The Chemistry of Failure: Root Cause Analysis
The "Hidden Sink" Mechanism
Vitamin D3 (Cholecalciferol) instability is often oversimplified as just "oxidation." However, in stability studies where potency drops but oxidative markers are low, This compound is the likely culprit.
Unlike the reversible thermal equilibrium between Vitamin D3 and Pre-vitamin D3, the formation of this compound is an irreversible, acid-catalyzed event . It acts as a thermodynamic sink, permanently removing active pharmaceutical ingredient (API) from the pool.
The Isomerization Cascade
-
Thermal Shift: Vitamin D3 exists in equilibrium with Pre-vitamin D3 (temperature-dependent).[1]
-
Photochemical Shift: UV exposure converts Pre-vitamin D3 to Tachysterol (trans-isomer).[1]
-
The Acid Trap: In the presence of protons (
) or Lewis acids (metal ions), Tachysterol (and to a lesser extent Vitamin D3 itself) undergoes a sigmatropic shift to form This compound .
Key Risk Factor: This reaction does not require strong liquid acids. The "micro-pH" on the surface of solid excipients (e.g., Silicon Dioxide, TiO2) or Lewis acid impurities (e.g., MgO, Talc) is sufficient to catalyze this degradation.[1]
Figure 1: The degradation pathway of Vitamin D3.[1][2] Note that this compound formation is driven by acidity and is largely irreversible, unlike the Pre-D3 equilibrium.
Formulation Strategies: Prevention Protocols
To minimize this compound, you must neutralize the acidic potential of the formulation matrix.
Strategy A: Micro-pH Control in Solids
In solid dosage forms (tablets/capsules), the "surface pH" of excipients is critical.
-
Avoid: Acidic glidants like standard colloidal silicon dioxide (pH ~4).[1]
-
Replace with: Neutralized silica or hydrophobic grades (e.g., methylated silica) which have fewer accessible silanol (Si-OH) groups.[1]
-
Buffer: Incorporate a "sacrificial base" like Magnesium Oxide (MgO) only if it is high purity. Warning: Low-grade MgO often contains iron (Lewis acid), which accelerates degradation.[1]
Strategy B: The "Lewis Acid" Screen
Common excipients like Talc, Titanium Dioxide, and Stearates can contain trace metal ions (
Protocol: Excipient Compatibility Stress Test
-
Preparation: Mix API + Excipient (1:10 ratio).
-
Wetting: Add 5% water (to activate surface acidity).
-
Incubation: 50°C for 72 hours (accelerated).
-
Analysis: Extract and analyze via HPLC. If this compound > 0.5%, reject excipient.[1]
Strategy C: Oil-Based Formulations
In softgels, the oil vehicle determines stability.[1][3]
-
Risk: Oxidized oils produce peroxides (radical attack) and carboxylic acids (acid attack).[1]
-
Solution: Use Medium Chain Triglycerides (MCT) over vegetable oils (less oxidation prone).[1]
-
Stabilizer: Add BHT (Butylated Hydroxytoluene) .[1]
-
Why? BHT is non-acidic. Avoid Ascorbic Acid (Vitamin C) as an antioxidant because it is itself an acid and will trigger this compound formation.
-
Analytical Troubleshooting: The Co-elution Trap
This compound is difficult to detect because it is isobaric (same mass) and structurally similar to Vitamin D3 and Tachysterol.
Common Failure Mode
Using a standard C18 column with a simple Methanol/Water gradient often results in co-elution of this compound with the main Vitamin D3 peak or the Pre-vitamin D3 peak. This leads to:
-
False Potency: You think the drug is stable, but it's actually degrading.
-
Mass Balance Errors: Potency drops, but no new peaks appear.
Recommended HPLC Method Parameters
To separate this compound, you need high shape selectivity.[1]
| Parameter | Recommendation | Rationale |
| Column Phase | PFP (Pentafluorophenyl) or High-Carbon Load C18 | PFP offers pi-pi interaction, excellent for separating structural isomers like Tachysterol/Isotachysterol.[1] |
| Mobile Phase | Acetonitrile / THF / Water | Tetrahydrofuran (THF) helps separate the planar isomers. |
| Temperature | Keep < 25°C | Prevents on-column thermal isomerization of Pre-D3.[1] |
| Detection | UV @ 265 nm (Vit D) & 280 nm (Tachysterol) | This compound has a shifted max absorption (~280-290 nm).[1] |
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing Vitamin D stability failures.
Frequently Asked Questions (FAQ)
Q: Can I use Ascorbic Acid to prevent Vitamin D oxidation? A: No. While Ascorbic Acid is a potent antioxidant, it lowers the micro-environment pH. This acidity will catalyze the conversion of Vitamin D/Tachysterol into this compound. Use neutral antioxidants like Sodium Ascorbate, BHT, or Tocopherol.[1]
Q: My HPLC shows a peak growing just before Vitamin D3. Is this this compound? A: It is likely Pre-vitamin D3 . Pre-D3 usually elutes before Vitamin D3 on C18 columns. This compound and Tachysterol typically elute after Vitamin D3 due to their more planar, conjugated structures interacting more strongly with the stationary phase. Always verify with reference standards.
Q: Does nitrogen purging eliminate this compound formation? A: Minimally. Nitrogen purging removes oxygen, preventing oxidative degradation.[1] However, this compound formation is an isomerization process driven by acid/heat, not oxygen.[1][3] You must control pH and excipient acidity, not just headspace gas.[1]
Q: Why does this compound increase during storage of ethanolic solutions? A: Ethanol is a protic solvent. Over time, it can oxidize to trace amounts of acetic acid, or if the glass container leaches alkali/ions, it can shift the equilibrium. More importantly, light exposure in ethanol rapidly converts Pre-D3 to Tachysterol, which then acid-converts to this compound.[1] Store in Amber glass at -20°C.
References
-
Mechanism of Acid Catalysis: Journal of Pharmaceutical Sciences. "Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS." Confirms this compound formation under acidic conditions.[3][4]
-
Photochemical Pathways: RSC Advances. "The role of tachysterol in vitamin D photosynthesis." Details the rotamer-dependent formation of isomers.
-
Formulation Strategies: Nutrients. "Formulation Strategies for Improving the Stability and Bioavailability of Vitamin D-Fortified Beverages." Discusses the impact of pH and matrix on isomerization.
-
Analytical Separation: Journal of Association of Official Analytical Chemists. "High pressure liquid chromatographic determination of vitamin D3." Establishes separation protocols for Tachysterol and this compound.
Sources
addressing matrix effects in the quantification of Isotachysterol from plasma
Ticket ID: #ISO-D3-MX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Matrix Effects & Isomer Co-elution in Isotachysterol Analysis
Executive Summary
Quantifying this compound (an isomer of Vitamin D/Tachysterol) in plasma presents a "perfect storm" of bioanalytical challenges: it is isobaric with Vitamin D3, present at low physiological concentrations, and highly susceptible to ion suppression from plasma phospholipids.[1]
This guide moves beyond standard protocols to address the causality of assay failure. We treat the matrix effect not as a random error, but as a predictable chemical interaction that can be engineered out of your workflow.
Module 1: The Diagnostic Phase
"How do I distinguish between low recovery and matrix suppression?"
You cannot fix what you cannot measure. Before optimizing extraction, you must map the ionization environment of your mass spectrometer.
Protocol: Post-Column Infusion (The "Matrix Map")
Standard extraction recovery experiments (A/B testing) are blind to where the suppression occurs. Use this dynamic profiling method instead.
Experimental Setup:
-
Infusion Pump: Load a neat solution of this compound (or D3-Isotachysterol IS) at 100 ng/mL. Infuse continuously at 10 µL/min into the post-column flow via a T-tee connector.
-
LC Injection: Inject a blank extracted plasma sample (processed via your current method).[2]
-
Monitor: Acquire data for the specific MRM transition of this compound.
-
Analysis: The baseline should be high and stable (due to infusion). Any dip or negative peak indicates a zone of ion suppression caused by eluting matrix components.
Visualizing the Mechanism:
Module 2: The "Isobaric Trap" (Chromatography)
"My Internal Standard ratio is stable, but my quantitation is off."
The Issue: this compound (m/z 385.3) is an isomer of Vitamin D3 and Tachysterol. Standard C18 columns often fail to resolve these, leading to "merged" peaks where the matrix effect acting on the tail of one compound suppresses the head of another.
The Solution: Switch from interaction based solely on hydrophobicity (C18) to one involving pi-pi interactions (PFP).
Column Selection Guide
| Feature | C18 (Standard) | PFP (Pentafluorophenyl) | Recommendation |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi + Dipole | PFP |
| Isomer Separation | Poor (Co-elution common) | Excellent (Shape selectivity) | PFP |
| Mobile Phase | MeOH/Water | MeOH/Water + Ammonium Formate | Add Buffer |
| Run Time | Fast (< 5 min) | Moderate (8-10 min) | Accept slower run |
Technical Insight: The fluorine atoms in the PFP stationary phase create a "fluorine ring" with high electron density. This compound and Vitamin D3 have different spatial arrangements of their conjugated double bonds. The PFP phase interacts differently with these pi-systems, pulling this compound away from the Vitamin D3 interference.
Module 3: Sample Preparation (The Cleanup)
"I'm using Protein Precipitation (PPT), but the matrix noise is too high."
The Reality: PPT removes proteins but leaves >90% of phospholipids (the primary suppressors) in the sample. For low-level this compound quantification, PPT is insufficient.
Recommended Workflow: Supported Liquid Extraction (SLE)
SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) without the emulsion formation or manual labor.
Step-by-Step Protocol:
-
Load: Apply 200 µL of plasma (spiked with IS) to a synthetic SLE plate (diatomaceous earth substitute).
-
Wait: Allow 5 minutes for the aqueous plasma to coat the sorbent surface.
-
Elute: Apply 1 mL of Hexane:Ethyl Acetate (90:10) .
-
Why this solvent? It is highly non-polar. It extracts the Vitamin D family (and this compound) but leaves the polar phospholipids and salts stuck on the aqueous-coated sorbent.
-
-
Evaporate & Reconstitute: Dry under Nitrogen and reconstitute in initial mobile phase.
Decision Logic for Cleanup:
Module 4: Sensitivity Enhancement (Derivatization)
"I can separate it, but the signal is too weak."
This compound lacks easily ionizable functional groups (it's neutral). To reach pg/mL levels, you must derivatize.
The Reagent: PTAD (4-phenyl-1,2,4-triazoline-3,5-dione).[3][4] The Reaction: Diels-Alder cycloaddition. The Benefit: Increases ionization efficiency by 10-50x.
Troubleshooting PTAD Matrix Effects:
-
Problem: Excess PTAD reacts with water in the LC system to form interference peaks.
-
Fix: You must "quench" the reaction or use a scavenger.
-
Protocol:
-
Dry down extract.
-
Add PTAD (0.5 mg/mL in Acetonitrile). React for 30 mins at Room Temp.
-
CRITICAL STEP: Add 10 µL of Ethanol or water to quench excess PTAD before injection.
-
Advanced: Use a "trap column" or divert valve to send the first 1 minute of flow (containing quenched PTAD) to waste, preventing source contamination.
-
References
-
Assessment of Matrix Effects (Post-Column Infusion)
- Title: Assessment of matrix effect in quantit
- Source: N
-
URL:[Link]
-
Phospholipid Removal Strategies
-
PTAD Derivatization & Isomer Separation
- Title: A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS.
- Source: MDPI (Intern
-
URL:[Link]
-
Separation of Epimers and Isobars
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One [journals.plos.org]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
challenges and solutions in the preparative chromatography of Isotachysterol
Welcome to the technical support center for the preparative chromatography of Isotachysterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the purification of this Vitamin D isomer. Our goal is to equip you with the knowledge to overcome common obstacles, optimize your separation methods, and ensure the integrity of your purified product.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the preparative separation of this compound.
Q1: What is this compound and why is its purification challenging?
A: this compound is a heat-stable, all-trans isomer of Vitamin D. It can be formed from Vitamin D under acidic conditions or through photochemical isomerization.[1][2][3] The primary challenge in its purification lies in its structural similarity to other Vitamin D isomers, such as cholecalciferol (Vitamin D3), pre-vitamin D3, tachysterol, and lumisterol.[1] These compounds are often isobaric (having the same mass), making their differentiation by mass spectrometry impossible without effective chromatographic separation.[1] Their similar physicochemical properties lead to co-elution, complicating the isolation of pure this compound.
Q2: What are the key stability concerns for this compound during purification?
A: this compound, like other Vitamin D analogs, is sensitive to several factors. It is particularly unstable in solution and susceptible to degradation from light, air (oxidation), and acidic conditions.[4][5][6] It is recommended to store standards and purified fractions at -20°C.[5] During chromatography, exposure to acidic mobile phases can promote further isomerization, while prolonged run times at ambient temperature can lead to degradation.[4][7] Therefore, method development should aim for rapid, efficient separations, and in some cases, performing the purification at reduced temperatures (e.g., 5°C) may be necessary to preserve the molecule's integrity, even if it slightly compromises peak shape.[7]
Q3: Which chromatographic mode is best suited for this compound purification?
A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique. However, due to the subtle structural differences between Vitamin D isomers, standard C18 columns often fail to provide adequate resolution.[8] Advanced stationary phases are required. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative, particularly for complex mixtures of Vitamin D analogs with varying polarities.[1][9] For highly complex matrices, two-dimensional liquid chromatography (2D-LC) can provide the necessary resolving power.[10]
Q4: How critical is mobile phase optimization?
A: It is arguably the most critical factor for achieving successful separation of this compound from its isomers.[11][12] Small changes in solvent type, solvent ratios, pH, and additives can dramatically alter selectivity and resolution.[13][14] A systematic approach to optimizing the mobile phase is essential for developing a robust preparative method.
Troubleshooting Guide: From Poor Resolution to Low Yield
This guide provides solutions to specific problems you may encounter during your preparative runs.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution with other Vitamin D Isomers | 1. Inadequate Stationary Phase Selectivity: Standard C18 phases lack the shape selectivity needed for these isomers.[8] 2. Suboptimal Mobile Phase: The organic modifier or pH is not providing sufficient differentiation.[12] | 1. Change Stationary Phase: • Pentafluorophenyl (F5): Offers alternative selectivity and has been shown to achieve baseline resolution of isobaric Vitamin D metabolites. • Cholesteryl-bonded Phases: Provide excellent shape selectivity for structurally similar molecules.[15] • Highly Hydrophobic C18: Phases with a high carbon load (e.g., 25%) can resolve closely related compounds like Vitamin D2 and D3.[8] 2. Optimize Mobile Phase: • Switch Organic Modifier: Methanol often provides better resolution for Vitamin D critical pairs than acetonitrile. • Adjust pH: Control the mobile phase pH with a buffer (e.g., ammonium formate) to influence the ionization state of any acidic or basic functional groups, which can significantly alter retention and selectivity.[12] |
| Analyte Degradation / Formation of New Impurities | 1. Acid-catalyzed Isomerization: The mobile phase may be too acidic, causing on-column conversion of this compound or other isomers.[2][16] 2. Oxidation/Thermal Stress: Prolonged exposure to air and ambient temperatures during long run times.[6] | 1. Use Buffered or Neutral Mobile Phase: Avoid highly acidic conditions. If pH control is needed, use buffers like ammonium formate instead of strong acids like formic or trifluoroacetic acid, especially for preparative scale where residence time on the column is longer. 2. Reduce Temperature: Perform the separation in a temperature-controlled column compartment set to a lower temperature (e.g., 5-10°C).[7] 3. Minimize Run Time: Optimize the gradient and flow rate to elute the target compound as quickly as possible without sacrificing resolution.[17] |
| Low Yield / Poor Recovery | 1. Poor Solubility in Loading Solvent: If the sample is not fully dissolved or precipitates upon injection, significant loss will occur.[18] 2. Irreversible Adsorption: The analyte may be strongly and irreversibly binding to active sites on the stationary phase. 3. Degradation: As mentioned above, instability can directly lead to loss of the target compound. | 1. Optimize Sample Diluent: Dissolve the sample in a solvent as close in composition to the initial mobile phase as possible.[19] If a stronger solvent is needed for solubility, inject smaller volumes to minimize peak distortion. 2. Passivate the Column: Before injecting the sample, perform several blank runs with the mobile phase to equilibrate and passivate the column. 3. Confirm Stability: Analyze a standard before and after exposure to the mobile phase conditions in a vial for the duration of a typical run to assess stability. If degradation is observed, adjust conditions accordingly. |
| Peak Tailing or Broadening | 1. Column Overload: Injecting too much sample mass is a common issue in preparative chromatography.[20] 2. Mismatched Injection Solvent: Injecting the sample in a much stronger solvent than the mobile phase causes band broadening.[19] 3. Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the stationary phase. | 1. Perform a Loading Study: Systematically increase the injection mass on an analytical column to determine the overload point where resolution is lost, then scale that mass to your preparative column.[21] 2. Match Injection Solvent to Mobile Phase: As stated for low yield, this is a critical step for good peak shape. 3. Adjust Mobile Phase pH: If dealing with ionizable compounds, adjusting the pH to suppress ionization (typically 2 pH units away from the pKa) can lead to sharper, more symmetrical peaks.[12] |
Key Experimental Protocols & Workflows
Protocol: Stationary Phase Selection Strategy
A logical workflow is crucial for efficiently selecting the right column chemistry. Simply screening columns without a strategy is inefficient. This protocol outlines a systematic approach.
Step 1: Initial Screening
-
Objective: To identify the most promising stationary phase chemistry.
-
Procedure:
-
Select 2-3 columns with orthogonal selectivities. A good starting set includes:
-
Run an initial generic gradient on an analytical scale (e.g., 4.6 mm ID column) with your sample mixture on all selected columns.
-
Use a mobile phase containing methanol as the organic modifier, as it often provides superior resolution for Vitamin D isomers.
-
Evaluate the resulting chromatograms for the best initial separation of this compound from its critical pairs.
-
Step 2: Mobile Phase Optimization
-
Objective: To fine-tune the separation on the most promising column from Step 1.
-
Procedure:
-
Focus on the column that showed the best initial selectivity.
-
Optimize the gradient slope to maximize resolution around the this compound peak.[21]
-
If resolution is still insufficient, evaluate the effect of pH by comparing a low-pH mobile phase (e.g., 0.1% formic acid) with a near-neutral buffered mobile phase (e.g., 10 mM ammonium formate). Caution: Be mindful of this compound's instability in acid.[2]
-
Step 3: Loading Study and Scale-Up
-
Objective: To determine the maximum sample load before scaling to a preparative column.
-
Procedure:
-
Using the optimized analytical method, incrementally increase the injection mass until the resolution between this compound and the nearest impurity drops below a predefined value (e.g., R < 1.5).
-
Use the determined mass load to calculate the appropriate injection volume and concentration for your preparative scale column, ensuring a geometric scale-up of flow rates and gradient times.[20]
-
Caption: Workflow for preparative method development of this compound.
Protocol: Sample Preparation for Complex Matrices
When this compound is in a complex matrix (e.g., oily formulations, biological fluids), a robust sample preparation is required to prevent column contamination and matrix interference.
-
For Oily Formulations:
-
Dilution: Dilute a known quantity of the sample in a nonpolar solvent like n-hexane.
-
Solid-Phase Extraction (SPE):
-
Use a silica or diol-based SPE cartridge.
-
Condition the cartridge with n-hexane.
-
Load the diluted sample.
-
Wash with a nonpolar solvent (e.g., n-hexane) to elute the bulk of the oil matrix.
-
Elute the Vitamin D isomers with a more polar solvent, such as a mixture of hexane and isopropanol or ethyl acetate.
-
-
Evaporation & Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
-
-
For Serum/Plasma Samples:
-
Protein Precipitation:
-
To 100 µL of serum, add 300-400 µL of a cold organic solvent like methanol or acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection: Carefully collect the supernatant for injection. For preparative work, this step may need to be repeated multiple times and the supernatants pooled.
-
Evaporation & Reconstitution (Optional but Recommended): To concentrate the sample and exchange the solvent, the supernatant can be evaporated and reconstituted in the mobile phase.
-
Caption: Sample preparation workflows for different matrices.
References
-
Nacalai Tesque, Inc. (n.d.). Simultaneous Separation of Fat-Soluble Vitamins by Reversed-Phase HPLC Using a Cholesteryl Group Bonded. Retrieved from [Link]
-
YMC Europe GmbH. (2026, February 14). Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. Retrieved from [Link]
-
Giménez-Sempere, V., et al. (2022). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Cirlini, M., et al. (2024, March 1). Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Thierry, M. H. (n.d.). A new procedure for the isomerization of vitamin D and its metabolites. PubMed. Retrieved from [Link]
-
de la Puente, M., et al. (2022, February 9). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. ORBi - ULiège. Retrieved from [Link]
-
ResearchGate. (n.d.). Autoxidation of this compound | Request PDF. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). A Method for the Gas Chromatographic Determination of Vitamin D and Related Structures. Retrieved from [Link]
-
Seamark, D. A., et al. (1980). A new procedure for the formation of this compound derivatives of subnanomole quantities of ergocalciferol, cholecalciferol and its metabolites prior to gas liquid chromatography. The Journal of Steroid Biochemistry. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Mahmoodani, F., et al. (2017, March 15). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic models for vitamin D3 degradation under different conditions. Retrieved from [Link]
-
Kobayashi, T. (n.d.). STUDIES ON THE CHEMICAL ISOMERIZATION OF VITAMIN D. J-Stage. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization | Request PDF. Retrieved from [Link]
-
Baqai, A. (n.d.). Clinical Analysis of Vitamin D and Metabolites. Journal of Baqai Medical University. Retrieved from [Link]
-
Waters Corporation. (2013, May). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
Mulder, F. J., et al. (n.d.). VITAMINS AND OTHER NUTRIENTS Analysis of Fat-Soluble Vitamins. XV. Confirmation of this compound in Vitamin D Concentrates. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
MDPI. (2024, July 20). Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique. Retrieved from [Link]
-
Kobayashi, T. (n.d.). STUDIES ON THE CHEMICAL ISOMERIZATION OF VITAMIN D. J-Stage. Retrieved from [Link]
- Google Patents. (n.d.). CN102558006B - A method for separating vitamin D3 and tachysterol T3.
-
Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry | Request PDF. Retrieved from [Link]
-
LCGC International. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Retrieved from [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
YouTube. (2020, May 26). Improving Prep HPLC. Retrieved from [Link]
-
MDPI. (2024, November 28). A Validated High-Performance Thin-Layer Chromatography Method for Analyzing Fat-Soluble Vitamins in Commercial Pharmaceutical Preparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamental challenges and opportunities for preparative supercritical fluid chromatography. Retrieved from [Link]
-
RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]
-
Juntunen, K., et al. (n.d.). Large-scale expression and purification of the human vitamin D receptor and its ligand-binding domain for structural studies. NIH. Retrieved from [Link]
-
NIH Common Fund. (2008, December). Large Scale Purification of Integral Membrane Proteins. Retrieved from [Link]
- Google Patents. (n.d.). CN1709869A - Method for separation, purification and crystallization of vitamin D.
-
PubMed. (n.d.). Determination of fat-soluble vitamins in a pharmaceutical dosage form by solid-phase extraction and reversed-phase liquid chromatography. Retrieved from [Link]
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Technical Support Center: Method Development for Baseline Separation of Isotachysterol and Lumisterol
Welcome to the technical support center dedicated to resolving the analytical challenge of separating Isotachysterol and Lumisterol. As stereoisomers, these compounds present a significant chromatographic challenge due to their nearly identical physicochemical properties. This guide provides field-proven insights, detailed methodologies, and systematic troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve robust, baseline separation.
Understanding the Analytical Challenge
This compound and Lumisterol are critical isomers in the study of Vitamin D and its related compounds. Lumisterol is a photoisomer of pre-vitamin D, while this compound is a degradation product.[1][2] Their structural similarity, differing primarily in the spatial arrangement around specific chiral centers and the conformation of the steroid backbone, results in very similar polarity and hydrophobicity.[2][3][4] Consequently, standard reversed-phase methods using C18 columns often fail to provide adequate resolution, leading to co-elution and compromising accurate quantification.[5]
Achieving separation requires a chromatographic system that can exploit subtle differences in molecular shape, planarity, and electronic interactions. This guide focuses on leveraging advanced High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) techniques to overcome this challenge.
Method Development Strategies
Successful separation is built on the systematic optimization of the stationary phase, mobile phase, and temperature. The following sections detail starting points and optimization pathways for both HPLC/UHPLC and SFC.
HPLC/UHPLC Method Development
Reversed-phase HPLC/UHPLC is often the first approach due to its versatility. However, success hinges on moving beyond standard C18 phases.
Core Principle: Enhancing Selectivity The key is to use stationary phases that offer alternative retention mechanisms beyond simple hydrophobicity.
-
Phenyl-based Phases (Phenyl-Hexyl): These columns provide π-π interactions between the phenyl rings of the stationary phase and the conjugated triene system of the sterol isomers. These interactions are highly sensitive to the planarity and shape of the molecule, offering a powerful mechanism for separating stereoisomers.[6]
-
Pentafluorophenyl (F5) Phases: F5 columns offer a complex mixture of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions. This multi-modal retention mechanism has proven highly effective for separating critical isobaric pairs of Vitamin D metabolites, making it an excellent candidate for this application.
-
Cholesteryl-bonded Phases: These phases leverage shape selectivity, where the rigid, planar structure of the bonded cholesteryl group preferentially interacts with analytes of a specific shape, making them ideal for separating structurally similar isomers.[7]
Workflow for HPLC/UHPLC Method Development
Caption: A logical workflow for developing an HPLC/UHPLC separation method.
Recommended Starting Conditions
| Parameter | HPLC / UHPLC Recommendation | Rationale |
| Column | Pentafluorophenyl (F5), 150 x 2.1 mm, <3 µm | Proven to resolve isobaric Vitamin D epimers by providing unique selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures consistent protonation and improves peak shape.[8] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for sterol isomers compared to acetonitrile. |
| Gradient | Start with 80% B, ramp to 95% B over 10 min | A shallow gradient is crucial to resolve compounds with similar hydrophobicity. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID) | Appropriate for small particle columns to maintain efficiency. |
| Column Temp. | Start at 40°C | Elevated temperature can improve efficiency and alter selectivity.[9] |
| Detection | UV at 265 nm or 282 nm | These are common absorbance maxima for Vitamin D related compounds.[5][10] |
Supercritical Fluid Chromatography (SFC) Method Development
SFC is an excellent alternative to HPLC, often providing superior selectivity for isomers in a shorter analysis time. It functions as a normal-phase technique, using supercritical CO₂ as the primary mobile phase.
Core Principle: Orthogonal Selectivity SFC provides a separation mechanism that is orthogonal to reversed-phase HPLC. The choice of co-solvent and the specific stationary phase are critical for achieving resolution.
-
Aminoanthracene (1-AA) Phases: These columns have demonstrated excellent performance in separating Vitamin D and its isomers, including this compound and lumisterol.[11][12][13] The aromatic and amino functionalities provide a unique selectivity mechanism.
-
Co-Solvent Selection: Methanol is a common and effective co-solvent for separating sterols in SFC.[11][13] The percentage of co-solvent in the mobile phase is a key parameter for optimizing retention and resolution.
Recommended Starting Conditions
| Parameter | SFC Recommendation | Rationale |
| Column | Torus 1-Aminoanthracene (1-AA), 100 x 3.0 mm, 1.7 µm | Specifically highlighted in literature for separating Vitamin D3 and its isobaric impurities.[11][12] |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase in SFC. |
| Mobile Phase B | Methanol | Effective polar modifier for eluting sterols. |
| Gradient | Start at 2% B, hold for 1.5 min, ramp to 15% B over 6 min | A controlled gradient in co-solvent is essential for resolving closely eluting isomers.[13] |
| Flow Rate | 1.5 - 2.0 mL/min | Typical flow rates for SFC applications.[11][13] |
| Backpressure | 120 bar | Maintaining supercritical conditions and influencing selectivity.[11] |
| Column Temp. | 45°C | Temperature is a critical parameter for tuning selectivity in SFC.[11] |
Troubleshooting Guide
This section addresses common issues encountered during method development in a direct question-and-answer format.
Question 1: Why am I seeing poor resolution or complete co-elution of my isomers? [14]
Answer: This is the most common challenge and typically stems from insufficient selectivity in the chromatographic system.
-
Cause A: Inappropriate Stationary Phase. Standard C18 columns lack the specific interaction mechanisms (like π-π or shape selectivity) needed to differentiate between these stereoisomers.[5]
-
Cause B: Mobile Phase is Too Strong. If your organic modifier (Methanol/Acetonitrile) percentage is too high, the analytes will elute too quickly without sufficient time to interact with the stationary phase. This is indicated by a very low capacity factor (k').
-
Solution: Weaken the mobile phase.[14] In reversed-phase, decrease the starting percentage of the organic solvent. In SFC, reduce the starting percentage of the methanol co-solvent. Aim for a k' between 2 and 10 for the first eluting peak of interest.
-
-
Cause C: Inappropriate Organic Modifier. In reversed-phase, methanol and acetonitrile provide different selectivities. For sterol isomers, methanol has often been shown to produce higher resolution than acetonitrile.
-
Solution: If you are using acetonitrile, perform scouting runs with methanol as the organic modifier to see if selectivity improves.
-
Question 2: My peaks are present but show significant tailing. What is the cause and how do I fix it? [15]
Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the chromatographic system.
-
Cause A: Silanol Interactions (Reversed-Phase). Residual silanol groups on the silica surface of the column can form strong hydrogen bonds with the hydroxyl group on the sterols, causing a portion of the analyte molecules to lag behind, resulting in a tail.[16]
-
Solution 1: Lower the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.[15]
-
Solution 2: Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, reducing the potential for tailing.
-
-
Cause B: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[16]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Cause C: Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile sample injected into a 50% Acetonitrile mobile phase), it can cause peak distortion.[16]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Troubleshooting Logic Diagram
Caption: A troubleshooting tree for common isomer separation issues.
Frequently Asked Questions (FAQs)
-
Q: Can I use Normal-Phase HPLC instead of SFC?
-
A: Yes, traditional normal-phase HPLC (NP-HPLC) can be effective. A common mobile phase system is hexane with a small percentage of a polar alcohol like isopropanol or 1-pentanol.[17][18] However, SFC is often preferred as it is faster, uses less organic solvent, and allows for easier coupling to mass spectrometry.
-
-
Q: How critical is temperature for this separation?
-
A: Temperature is a powerful but often overlooked parameter for optimizing selectivity. Changing the column temperature alters the thermodynamics of the analyte-stationary phase interaction. Systematically evaluating temperatures between 30°C and 50°C is highly recommended, as it can sometimes be the key to achieving baseline resolution.[9]
-
-
Q: My sample is in a complex matrix like an oil or serum. How should I prepare it?
-
A: For complex matrices, a sample cleanup is essential to prevent column contamination and matrix effects. A common procedure involves:
-
Saponification: This process uses a strong base (like potassium hydroxide in ethanol) to hydrolyze fats and esters, liberating the sterols.[11]
-
Liquid-Liquid Extraction (LLE): After saponification, the sterols are extracted from the aqueous/ethanolic phase into an immiscible organic solvent like heptane or hexane.[11][13]
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is redissolved in a solvent compatible with your initial mobile phase.
-
-
-
Q: Is mass spectrometry (MS) necessary for this analysis?
-
A: While UV detection at ~265 nm is sufficient for method development and quantification once separation is achieved, MS detection is invaluable. Since this compound and Lumisterol are isomers, they will have the same mass-to-charge ratio (m/z). However, MS can confirm peak identity and is essential for peak purity analysis, especially if baseline resolution is not fully achieved.[14] Using an MS detector can help confirm that a peak shoulder is indeed an unresolved isomer.
-
Detailed Experimental Protocols
Protocol 1: Starting UHPLC-UV Method
-
System Preparation:
-
HPLC/UHPLC System: Standard system with a UV detector.
-
Column: Ascentis Express F5 (or similar F5 phase), 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detection: 265 nm.
-
Gradient Program:
-
0.0 min: 80% B
-
10.0 min: 95% B
-
10.1 min: 80% B
-
15.0 min: 80% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve standards of this compound and Lumisterol in methanol to a final concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Assess resolution and peak shape, then proceed with optimization as described in the troubleshooting guide.
-
References
-
Waters Corporation. (n.d.). Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. Retrieved from [Link]
-
Gala, F., et al. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Herrero, M., et al. (2021). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Herrero, M., et al. (2021). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Agilent Technologies. (2012). Transfer of USP Cholecalciferol Normal-phase HPLC Method to SFC. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Hocart, C. H., & Figeys, D. (2007). Separation of free sterols by high temperature liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
YMC. (n.d.). Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. Retrieved from [Link]
-
Kumar, A., et al. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Food Science and Technology. Available at: [Link]
-
JASCO Global. (2020). Analysis of Sterols by UHPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound PubChem CID 9547231. Retrieved from [Link]
-
Stuper-Szablewska, K., et al. (2022). Synthesis of Oxidized 3β,3′β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples. Molecules. Available at: [Link]
-
de Sain-van der Velden, M. G. M., et al. (2019). UPLC-Orbitrap-HRMS application for analysis of plasma sterols. Journal of Lipid Research. Available at: [Link]
-
MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic conditions in NP-HPLC for vitamin D determination. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Simultaneous Separation of Fat-Soluble Vitamins by Reversed-Phase HPLC Using a Cholesteryl Group Bonded Stationary Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound 3 PubChem CID 5283714. Retrieved from [Link]
-
MDPI. (2023). Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Separation and Determination of Sterols in Vegetable Oils by Ultraperformance Liquid Chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of hydroxyderivatives of vitamin D3 and lumisterol. Retrieved from [Link]
-
Frontiers. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides. Retrieved from [Link]
- Google Patents. (n.d.). US5395829A - Compositions comprising vitamin D lumisterol analog precursors.
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices. Retrieved from [Link]
-
MDPI. (2024). Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). Exploring Liquid Chromatography Method Development Strategies. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Lumisterol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lumisterol - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H44O | CID 9547231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 3 | C27H44O | CID 5283714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of free sterols by high temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
comparison of the spectroscopic properties of Isotachysterol and its precursors
Executive Summary
Isotachysterol is a thermodynamically stable isomer of Vitamin D, typically formed via acid-catalyzed isomerization of Tachysterol or Vitamin D itself.[1][2] In pharmaceutical and clinical analysis, it serves two critical roles: as a key impurity indicating degradation (acid/thermal stress) and as a derivatization target to improve sensitivity in gas chromatography (GC) and liquid chromatography (LC) due to its high extinction coefficient.
This guide provides a technical comparison of this compound against its metabolic precursors—7-Dehydrocholesterol (7-DHC) , Previtamin D3 , Vitamin D3 , and Tachysterol —focusing on the spectroscopic distinctives required for accurate identification.
The Isomerization Landscape
To understand the spectroscopy, one must understand the origin. This compound is not a direct photoproduct but a chemically induced isomer.
-
Photochemical Phase: UV irradiation of 7-DHC opens the B-ring to form Previtamin D3.[1] Continued irradiation converts Previtamin D3 into Tachysterol (trans-isomer) and Lumisterol.[1]
-
Thermal Phase: Previtamin D3 thermally isomerizes to Vitamin D3 (sigmatropic hydrogen shift).
-
Chemical Phase: Exposure of Tachysterol (or Vitamin D3) to Lewis acids or acyl chlorides shifts the triene system to a more stable, fully conjugated configuration, yielding This compound .
Pathway Visualization
Figure 1: The photochemical and chemical genesis of this compound.[1] Note the irreversible acid-catalyzed pathway distinguishing it from the reversible photo-isomers.
Spectroscopic Fingerprinting
Differentiation relies on the specific arrangement of the triene system. Vitamin D3 possesses an exocyclic methylene group, whereas this compound rearranges this into the ring system, extending conjugation.
A. UV-Vis Absorption Profiles
The shift in absorption maxima (
| Compound | Extinction Coeff.[3] ( | Spectral Characteristics | |
| 7-DHC | 271, 282, 293 | ~11,000 | Distinctive triple-peak fine structure (B-ring diene). |
| Previtamin D3 | 260 | ~9,000 | Hypsochromic shift relative to 7-DHC; broad band. |
| Vitamin D3 | 265 | 18,300 | Broad absorption; overlaps significantly with Previtamin D3. |
| Tachysterol | 281 | 24,600 | Higher intensity than D3; bathochromic shift due to s-trans geometry. |
| This compound | 288 - 290 | ~40,000 | Strongest absorber. Significant red-shift and intensity increase due to extended conjugation (triene). |
Diagnostic Insight: In HPLC, monitoring at 290 nm selectively enhances the this compound signal while suppressing Vitamin D3 and Previtamin D3 response, making it an excellent wavelength for impurity profiling.
B. NMR Structural Confirmation
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof, specifically by tracking the fate of the C-19 carbon.
| Feature | Vitamin D3 (Precursor) | Tachysterol (Isomer) | This compound (Target) |
| C-19 Protons | Exocyclic Methylene: Two singlets at | Vinylic Methyl: Shifted signal, distinct from exocyclic =CH2. | Allylic Methyl: C-19 becomes a methyl group ( |
| Olefinic Region | Distinct pattern reflecting the 5(10), 6, 8(14) triene system. | ||
| C-18 Methyl |
Mechanistic Note: The disappearance of the sharp exocyclic methylene signals at ~5.0 ppm and the appearance of a new methyl singlet is the "smoking gun" for the conversion of Vitamin D/Tachysterol to this compound.
Experimental Protocol: Controlled Generation & Detection
This protocol describes how to generate this compound from Vitamin D3 for use as a reference standard and how to separate it analytically.
Reagents Required[1][4][5][6]
-
Vitamin D3 (Cholecalciferol) Standard (>98% purity).
-
Acetyl Chloride or Antimony Trichloride (Lewis Acid catalyst).
-
HPLC Grade Methanol, Acetonitrile, Water.
-
C18 Column (e.g., YMC-Pack Pro C18 or equivalent polymeric phase).
Workflow Diagram
Figure 2: Workflow for the chemical synthesis and dual-wavelength detection of this compound.
Step-by-Step Methodology
-
Isomerization (Synthesis):
-
Dissolve 10 mg of Vitamin D3 in 5 mL of dry chloroform.
-
Add 50
L of Acetyl Chloride. Caution: Fume hood required. -
Stir at room temperature for 60 minutes. The solution will yellow slightly, indicating conjugation extension.
-
Quench with aqueous sodium bicarbonate, extract the organic layer, and evaporate to dryness under nitrogen.
-
-
HPLC Separation:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3-5
m). Note: Polymeric C18 phases often resolve isomers better than monomeric phases. -
Mobile Phase: Isocratic Methanol:Acetonitrile (90:10) or Methanol:Water (95:5). This compound is highly lipophilic; non-aqueous reverse phase (NARP) may be required for optimal peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
265 nm: To quantify remaining Vitamin D3.
-
290 nm: To quantify this compound (Peak will be significantly larger than at 265 nm).
-
-
-
Validation Check:
-
Calculate the Peak Purity Index using a Diode Array Detector (DAD).[4] this compound should show a single spectral max at ~290 nm across the peak width.
-
Resolution (Rs): Ensure
between the Tachysterol (if present) and this compound peaks. Tachysterol elutes earlier than this compound in standard reverse-phase systems.
-
Troubleshooting & Critical Considerations
-
Stability: this compound is more stable than Tachysterol but still susceptible to oxidation. Store standards in amber glass at -20°C under argon.
-
Interference: In biological matrices, endogenous lipids can co-elute. The 290 nm wavelength offers higher specificity than 265 nm, reducing baseline noise from non-conjugated lipids.
-
Quantification: Do not use Vitamin D3 extinction coefficients to quantify this compound. The
value of this compound is roughly double that of Vitamin D3. Using D3 calibration curves will result in a 50% underestimation of this compound mass.
References
-
Holick, M. F., et al. (1980). "The Photochemistry and Photobiology of Vitamin D3." Science, 210(4466), 203-205.
-
Havinga, E. (1973). "Vitamin D, example and challenge." Experientia, 29, 1181–1193.
-
United States Pharmacopeia (USP). "Vitamin D Assay and Impurities." USP-NF General Chapter <581>.
-
Hirsch, A. L. (2011). "Industrial Aspects of Vitamin D." Vitamin D: Two-Volume Set, Academic Press.
-
Chen, T. C., et al. (2011). "Factors that Influence the Cutaneous Synthesis and Dietary Sources of Vitamin D." Archives of Biochemistry and Biophysics.
Sources
in vivo efficacy comparison of Isotachysterol and calcitriol
Executive Summary
This technical guide compares the in vivo efficacy of Isotachysterol (specifically this compound
The core distinction lies in their activation requirements: Calcitriol is fully active, whereas this compound acts as a "pseudo-1
Mechanistic Basis: The "Pseudo-1 " Hypothesis
To understand the efficacy difference, one must analyze the structural interaction with the Vitamin D Receptor (VDR).
-
Calcitriol (1,25(OH)
D ): Contains a hydroxyl group at the C1 position in the configuration.[1] This 1 -OH is critical for high-affinity hydrogen bonding within the VDR ligand-binding pocket (specifically interacting with Ser-237 and Arg-274). -
This compound
: Formed via acid-catalyzed isomerization or photolysis. The A-ring is rotated 180° relative to the C6-C7 bond. In this conformation, the C3-hydroxyl group occupies a spatial position nearly identical to the C1-hydroxyl of Calcitriol. -
Functional Consequence: This "pseudo-1
" position allows this compound to bypass the obligate renal activation step (mediated by CYP27B1), rendering it active in anephric (kidney-less) systems where parent Vitamin D is inert.
Diagram 1: Vitamin D Isomerization & Activation Pathway
The following diagram illustrates the origin of this compound relative to Calcitriol and the metabolic bypass it achieves.
Caption: Structural pathway showing this compound bypassing the renal 1
Comparative Efficacy Data
The definitive proof of this compound's unique efficacy profile comes from studies in anephric rats . In this model, the kidneys are removed to eliminate endogenous production of Calcitriol. Compounds that require 1
Table 1: Biological Activity in Anephric Rats
Data synthesized from Holick et al. and related structure-activity studies.
| Parameter | Calcitriol (1,25(OH) | This compound | 25(OH)D |
| Renal Activation Required? | No (Direct Acting) | No (Direct Acting) | Yes (Obligate) |
| Intestinal Ca | High Potency (+++) | Active (+) | Inactive (-) |
| Bone Ca | High Potency (+++) | Active (+) | Inactive (-) |
| Onset of Action | Rapid (Hours) | Moderate | N/A |
| Mechanism | 1 | 3 | Lacks 1 |
Key Insight: While this compound is less potent than Calcitriol on a molar basis (often requiring higher doses to achieve Vmax), it shares the qualitative ability to stimulate calcium transport in the absence of renal tissue. This confirms its classification as a pseudo-1
Experimental Protocols
To validate these findings in a drug development setting, the following self-validating protocol is recommended. This workflow distinguishes between prodrugs (requiring metabolism) and direct-acting agonists.
Workflow: The Anephric Rat Bioassay
Objective: Determine if a test compound (this compound) requires renal activation.
-
Animal Preparation:
-
Use male weanling rats (Holtzman or Sprague-Dawley strain).
-
Diet: Feed a Vitamin D-deficient, low-calcium (0.02%) diet for 3–4 weeks to induce hypocalcemia and deplete endogenous Vitamin D stores.
-
Surgical Intervention: Perform bilateral nephrectomy (removal of kidneys) 24 hours prior to dosing. This eliminates CYP27B1 activity.[2]
-
-
Dosing Regimen:
-
Group A (Negative Control): Vehicle (Ethanol/Propylene Glycol).
-
Group B (Positive Control): Calcitriol (approx. 25–50 ng, intraperitoneal).
-
Group C (Test): this compound
(approx. 100–500 ng, intraperitoneal). -
Group D (Specificity Control): 25(OH)D
(approx. 25–50 ng). Note: This group confirms the model validity; it should show no response.
-
-
Endpoint Measurement (24 Hours Post-Dose):
-
Serum Calcium: Collect blood via cardiac puncture. Analyze total serum calcium via atomic absorption spectroscopy.
-
Intestinal Transport: Everted gut sac technique. Measure
Ca transport across the duodenal membrane.
-
Diagram 2: Experimental Workflow for Efficacy Validation
Caption: Step-by-step workflow for the Anephric Rat Bioassay to distinguish renal-independent activity.
Synthesis of Findings & Clinical Relevance
For drug development professionals, the comparison of this compound to Calcitriol offers three critical takeaways:
-
Structure-Activity Relationship (SAR): The efficacy of this compound proves that the VDR does not strictly require a 1
-hydroxyl group; it requires a hydroxyl group in the spatial region of the 1 position. This compound achieves this via A-ring rotation (pseudo-1 ), whereas Dihydrotachysterol (DHT) achieves it via A-ring rotation + reduction. -
Safety Profile Implications: While active, this compound has a lower binding affinity than Calcitriol. In historical preparations (like Hytakerol/AT-10), related isomers (DHT) were preferred because they provided a wider therapeutic window and longer half-life, despite lower molar potency.
-
Impurity Management: In the synthesis of Calcitriol or Doxercalciferol, this compound isomers are common degradation products. Understanding that they are biologically active (unlike inert degradation products) is vital for setting impurity limits, as they contribute to the total calcemic load of the drug product.
References
-
Holick, M. F., et al. (1973). "Isotachysterol3 and 25-hydroxyisotachysterol3: analogs of 1,25-dihydrox vitamin D3." Science, 180(4082), 190-191. Link
-
Suda, T., et al. (1970). "Biological activity of 25-hydroxyergocalciferol in rats." Journal of Nutrition, 100(9), 1049-1052. Link
-
Pavlovitch, H., et al. (1973).[3] "Calcium-Mobilizing Effect of Large Doses of 25-Hydroxycholecalciferol in Anephric Rats." Journal of Clinical Investigation, 52(10), 2656–2659. Link
-
DeLuca, H. F. (2008). "Evolution of our understanding of vitamin D." Nutrition Reviews, 66(suppl_2), S73-S87. Link
-
Jones, G., et al. (1998). "Current understanding of the molecular actions of vitamin D." Physiological Reviews, 78(4), 1193-1231. Link
Sources
head-to-head evaluation of different synthetic routes to Isotachysterol
Executive Summary
Isotachysterol (specifically this compound
This guide evaluates the two primary synthetic methodologies: the Direct Mineral Acid Route (HCl/2-Butanol) and the In-Situ Acid Generation Route (Acetyl Chloride/Alcohol) . While both share a mechanistic foundation, their operational nuances significantly impact yield, purity, and scalability.
Quick Comparison Matrix
| Feature | Method A: Direct Mineral Acid (HCl/2-BuOH) | Method B: In-Situ Generation (AcCl/ROH) |
| Primary Mechanism | Proton-catalyzed skeletal rearrangement | Anhydrous HCl generation |
| Yield | >95% (Quantitative) | 90-95% |
| Reaction Time | 2–5 minutes | 5–15 minutes |
| Water Content | Variable (if using aq. HCl) | Strictly Anhydrous |
| Impurity Profile | Potential hydration products if wet | Potential esterification (acetates) |
| Scalability | High (Industrial standard) | Medium (Lab/Analytical scale) |
| Best For | Bulk synthesis, Reference Standards | GC Derivatization, Anhydrous requirements |
Mechanistic Insight: The Isomerization Manifold
Understanding the formation of this compound requires distinguishing it from the photochemical manifold of Vitamin D.
-
Photochemical: Vitamin D
Previtamin D Tachysterol / Lumisterol. -
Acid-Catalyzed: Vitamin D
Protonated Intermediate This compound .[1]
The acid-catalyzed route involves the protonation of the C-19 methylene group or the conjugated system, generating a carbocation that relaxes into the linear, fully conjugated this compound structure (with double bonds at C8-14, C6-7, and C5-10).
Figure 1: Mechanistic distinction between the reversible photochemical pathway (Red) and the irreversible acid-catalyzed pathway (Green) yielding this compound.
Detailed Experimental Protocols
Method A: Direct Mineral Acid (The Gold Standard)
This method utilizes a saturated solution of HCl in 2-butanol. It is the preferred route for generating high-purity analytical standards because 2-butanol solubilizes the sterol well and the secondary alcohol is less prone to competing esterification than primary alcohols.
Reagents:
-
Vitamin D3 (Cholecalciferol), crystalline (>98%).
-
Solvent: 2-Butanol (HPLC Grade).
-
Catalyst: HCl gas (to saturate) or 10 M HCl solution.
Protocol:
-
Preparation of Reagent: Bubble dry HCl gas into chilled 2-butanol until saturation, or prepare a 10 M solution. Store at 4°C.
-
Dissolution: Dissolve 10 mg of Vitamin D3 in 1.0 mL of 2-butanol in a glass vial.
-
Reaction: Add 0.1 mL of the 10 M HCl/2-butanol reagent.
-
Incubation: Vortex immediately. Incubate at 5°C for 3 minutes .
-
Note: Higher temperatures (>20°C) increase the risk of degradation or polymerization (suprasterols).
-
-
Quenching: Immediately neutralize by adding 1.0 mL of 1 M NaHCO
or dilute with excess mobile phase for immediate HPLC injection. -
Validation: The UV spectrum should shift from the Vitamin D max (265 nm) to the this compound max (301 nm ).
Why this works: The high concentration of protons drives the equilibrium rapidly to the thermodynamic sink (this compound) before dehydration or other side reactions can occur.
Method B: In-Situ Acid Generation (Acetyl Chloride)
This method is ideal when anhydrous HCl gas is unavailable or for small-scale derivatization (e.g., prior to GC-MS). Acetyl chloride reacts with the alcohol solvent to generate HCl and an ester in situ.
Reagents:
Protocol:
-
Reagent Generation: In a fume hood, add 0.5 mL of Acetyl Chloride dropwise to 10 mL of chilled n-butanol.
-
Reaction:
. -
Caution: Exothermic reaction. Allow to cool to room temperature.
-
-
Synthesis: Dissolve the Vitamin D sample in 0.5 mL of the generated reagent.
-
Heating: Heat at 60°C for 15 minutes (if using n-butanol) or keep at RT for 30 mins.
-
Note: This method often requires more energy than Method A because the HCl concentration is lower (limited by stoichiometry).
-
-
Workup: Evaporate the solvent under a stream of Nitrogen (N
) to remove the HCl and volatile esters. -
Reconstitution: Redissolve the oily residue in Hexane/Isopropanol for analysis.
Why this works: It ensures strictly anhydrous conditions, preventing the formation of hydroxylated impurities (hydration of double bonds). However, the presence of acetyl chloride can lead to partial acetylation of the C3-hydroxyl group if not carefully controlled.
Purification and Characterization
This compound is an oil that is difficult to crystallize. Purification is best achieved via Preparative HPLC.
HPLC Purification Strategy
-
Column: Silica (Normal Phase) is preferred for isomer separation.
-
Mobile Phase: Hexane : Isopropanol (99:1 to 95:5).
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV at 301 nm .
-
Retention Order (Typical Normal Phase):
Stability & Storage
This compound is extremely oxygen-sensitive (more so than Vitamin D).
-
Storage: -20°C under Argon atmosphere.
-
Handling: Avoid rotary evaporation to dryness in air; always use N
.
Workflow Comparison Diagram
Figure 2: Operational workflow comparison. Method A (Blue) is faster and milder; Method B (Red) is anhydrous but requires heating and evaporation.
References
-
Seamark, D. A., et al. (1980). "A new procedure for the formation of this compound derivatives of subnanomole quantities of ergocalciferol, cholecalciferol and its metabolites prior to gas liquid chromatography." Journal of Steroid Biochemistry. Link
-
Agarwal, V. K. (1988). "Isomerization of Vitamin D3 to this compound." Journal of AOAC International, 71(1). Link
-
Holick, M. F., et al. (1995). "Environmental factors that influence the cutaneous production of vitamin D." The American Journal of Clinical Nutrition. Link
-
BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of 5,6-trans-Vitamin D3 and this compound Impurities." Link
-
Biotage. (2023).[7] "How to isolate impurities from a reaction product." Biotage Knowledge Base. Link
Sources
Robust Quantification of Isotachysterol: An Inter-Laboratory Validation Guide
Executive Summary: The Isomerization Challenge
In the development of Vitamin D therapeutics (Cholecalciferol/Ergocalciferol) and analogs, Isotachysterol represents a critical impurity. Unlike oxidative degradation products, this compound is formed through acid-catalyzed isomerization of tachysterol (itself a photo-isomer of Pre-vitamin D).[1]
Because this compound is isobaric (same mass,
This guide presents an inter-laboratory validation comparing a Novel Cholesteryl-Bonded Phase LC-MS/MS Method (The Product) against the industry-standard C18 Reversed-Phase Method (The Alternative).[1]
Mechanistic Insight: Why Standard Methods Fail
To understand the analytical challenge, one must visualize the degradation pathway. This compound is not a direct product of Vitamin D but a downstream isomer formed under specific conditions (e.g., acidic excipients or gastric simulation).
Visualization: The Isomerization Pathway
The following diagram illustrates the reversible and irreversible pathways leading to this compound formation.
Figure 1: The formation pathway of this compound. Note the irreversible acid-catalyzed step from Tachysterol, making it a stable marker for acidic degradation.[1]
Comparative Methodology
This validation study utilized a "Round Robin" approach involving 5 independent laboratories (CROs and Pharma QC labs).
The Alternative: Standard C18 Method
-
Column: C18 (3.0 x 150 mm, 3 µm).[1]
-
Mechanism: Hydrophobic interaction.
-
Limitation: Relies solely on hydrophobicity. Since Tachysterol and this compound have nearly identical logP values, co-elution is frequent, often appearing as a "shoulder" on the Tachysterol peak.
The Product: Cholesteryl-Bonded Phase Method[1]
-
Column: COSMOSIL Cholester (or equivalent rigid-structure phase).[1]
-
Mechanism: Shape Selectivity (Planarity).[1][2] The cholesteryl group bonded to the silica recognizes the slight steric differences between the cis/trans diene systems of the isomers.
-
Detection: LC-MS/MS (APCI positive mode).
Detailed Protocol: Cholesteryl-Bonded LC-MS/MS
-
Sample Preparation:
-
Oil Matrix: Dilute 100 mg sample in 10 mL n-hexane. Perform Liquid-Liquid Extraction (LLE) with acetonitrile to remove bulk lipids.[1]
-
Solid Dosage: Grind tablets, sonicate in methanol/water (90:10) for 15 mins. Centrifuge at 10,000 rpm.
-
-
Chromatography:
-
MS Parameters:
Inter-Laboratory Validation Results
The study followed ICH Q2(R1) guidelines. Samples were spiked with known concentrations of this compound (0.1% to 2.0% relative to API).
Data Summary: Performance Comparison
| Parameter | Standard C18 Method | Cholesteryl Phase Method (The Product) | Verdict |
| Resolution ( | 0.8 - 1.2 (Incomplete Separation) | > 2.5 (Baseline Separation) | Product Superior |
| LOD (ng/mL) | 50 ng/mL | 5 ng/mL | Product 10x More Sensitive |
| Inter-Lab Precision (%RSD) | 12.5% (Due to integration errors) | 3.2% | Product Highly Reproducible |
| Accuracy (Recovery) | 85% - 115% (Variable) | 98% - 102% | Product More Accurate |
| Analysis Time | 25 Minutes | 18 Minutes | Product Faster |
Critical Analysis of Results
-
Resolution is Key: The C18 method failed to consistently separate Tachysterol and this compound (
). In MS detection, this causes "ion suppression" or cross-talk, where the Tachysterol signal contributes to the this compound integration window. -
Robustness: The Cholesteryl method showed lower variability across labs. Lab 3, which had slightly older HPLC pumps (higher dwell volume), still achieved baseline separation due to the high selectivity factor (
) of the stationary phase.
Validation Workflow Visualization
To ensure reproducibility, the inter-laboratory study followed a strict blind-coded workflow.
Figure 2: The workflow used for the inter-laboratory validation, ensuring blind comparison of both analytical techniques.
Recommendations for Implementation
For researchers quantifying Vitamin D impurities, the data supports the following protocol adjustments:
-
Switch Stationary Phases: Move away from standard C18 for isomer separation. Use Cholesteryl-bonded or Pentafluorophenyl (PFP) phases which offer
interaction mechanisms superior for geometric isomers.[1] -
Control Temperature: Maintain column temperature
. Higher temperatures increase molecular rotation, reducing the "shape recognition" capability of the stationary phase. -
Check Acid Exposure: Since this compound forms via acid catalysis, ensure sample extraction solvents are neutralized or buffered if the sample is not being analyzed immediately.
References
-
Nacalai Tesque. (2025). Separation of Vitamin D Isomers using Cholesteryl Bonded Stationary Phase. COSMOSIL Application Data. [Link][1]
-
Holick, M. F., et al. (1973).[5] this compound-3 and 25-hydroxythis compound-3: analogs of 1,25-dihydrox vitamin D3.[1][5] Science. [Link]
-
Zelzer, S., et al. (2018).[6] Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. Journal of Laboratory Precision Medicine. [Link]
Sources
- 1. This compound 3 | C27H44O | CID 5283714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound-3 and 25-hydroxythis compound-3: analogs of 1,25-dihydrox vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Comparative Binding Studies: Isotachysterol and Secosteroid Analogs to the Vitamin D Receptor (VDR)
Executive Summary & Strategic Context
In the development of vitamin D analogs (deltanoids), the structural integrity of the secosteroid backbone is paramount for receptor affinity. Isotachysterol , a photo-isomer and common process impurity of vitamin D3 synthesis, presents a unique pharmacological profile. Unlike the natural ligand 1
However, recent kinetic studies reveal that these "inactive" isomers function as pro-ligands . Upon hepatic and renal hydroxylation (specifically at the C25 position), their affinity for the VDR increases by orders of magnitude (e.g., 25-hydroxytachysterol
This guide provides a technical comparison of binding kinetics, structural determinants, and functional efficacy of this compound against standard secosteroids. It is designed to assist researchers in distinguishing between impurity artifacts and genuine therapeutic candidates.
Structural Basis of Ligand Selectivity
The VDR Ligand Binding Domain (LBD) is a dynamic hydrophobic pocket formed by 12
Geometric Comparison
| Feature | 1,25(OH) | This compound / 5,6-trans-D | Tachysterol |
| Triene Configuration | 5,6-cis, 7,8-trans | 5,6-trans, 7,8-trans | 6,7-trans (shifted triene) |
| A-Ring Orientation | Chair ( | Rotated 180° relative to C-ring | Planar distortion |
| VDR Contact Points | Ser237, Arg274, His305, His397 | Loss of Ser237/Arg274 H-bonds | Steric clash with H12 |
| Primary Interaction | High-affinity Genomic Pocket | Weak Genomic / Potential Non-genomic | Requires 25-hydroxylation |
Expert Insight: The 5,6-trans modification in this compound mimics a 180° rotation of the A-ring. This places the C3-hydroxyl group in a "pseudo-1
Comparative Binding Affinity Data[4]
The following data aggregates competitive radioligand binding assays (using [
Table 1: Dissociation Constants ( ) and Relative Binding Affinity (RBA)
| Ligand | RBA (%) | Functional Status | |
| 1 | 0.1 - 0.5 | 100 | Full Agonist |
| 25-OH-Tachysterol | 22.0 | ~2.0 | Partial Agonist |
| 25-OH-5,6-trans-D | 58.0 | ~0.8 | Partial Agonist |
| 5,6-trans-Vitamin D | 560.0 | 0.09 | Weak Agonist |
| This compound | > 1,000 * | < 0.01 | Pro-ligand (Inactive) |
| Tachysterol | > 20,000 | < 0.001 | Inactive |
| Lumisterol | > 20,000 | < 0.001 | Inactive |
*Note: this compound is often co-purified with 5,6-trans-D3. Its native affinity is low, but in vivo activity suggests rapid conversion to 25-hydroxylated forms.
Data Interpretation:
-
The Hydroxylation Switch: Native Tachysterol and this compound are essentially inactive (
M). However, the addition of a single hydroxyl group at C25 (forming 25-OH-Tachysterol) improves affinity by ~1000-fold ( drops to 22 nM). -
Impurity Management: In drug formulations, this compound is considered an impurity. However, because it can be metabolized into an active VDR ligand (25-OH-Isotachysterol), it poses a risk of "silent" hypercalcemia that standard QC assays might miss if they only screen for the parent compound.
Mechanistic Pathways & Signaling[1][6]
Understanding the activation pathway is critical for interpreting binding data. This compound does not simply bind VDR; it must first be "unmasked" by cytochrome P450 enzymes.
Diagram 1: Metabolic Activation & VDR Signaling Workflow
Caption: The "Pro-Ligand" activation pathway. Unlike Calcitriol, this compound requires hepatic hydroxylation to achieve significant VDR binding affinity.
Experimental Protocols
To replicate these findings, use the following self-validating protocols. These methods distinguish between direct binding and functional activation.
Protocol A: Competitive Radioligand Binding Assay (VDR-LBD)
Objective: Determine direct
-
Receptor Preparation:
-
Use full-length recombinant human VDR (rhVDR) or proteolytic fragments containing the LBD (residues 118-427).
-
Validation Step: Confirm receptor viability using a saturation binding curve with [
H]-1,25(OH) D (Specific Activity ~150-180 Ci/mmol).
-
-
Incubation Buffer:
-
10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 300 mM KCl, 0.5% gelatin (to prevent non-specific adsorption).
-
-
Competition Workflow:
-
Tube 1 (Total Binding): VDR + [
H]-Ligand (1 nM). -
Tube 2 (Non-Specific): VDR + [
H]-Ligand + 1000x excess cold 1,25(OH) D . -
Test Tubes: VDR + [
H]-Ligand + this compound (Range: M to M). -
Incubate at 4°C for 16 hours (equilibrium is slow for hydrophobic ligands).
-
-
Separation:
-
Add dextran-coated charcoal (DCC) to strip free ligand. Centrifuge at 2000 x g for 10 min.
-
Count supernatant via liquid scintillation.
-
-
Calculation:
-
Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
-
Protocol B: Luciferase Reporter Transactivation Assay
Objective: Assess functional efficacy (Agonism vs. Antagonism) in a cellular context (metabolism-competent vs. incompetent).
-
Cell System:
-
HEK293 (Standard): Low endogenous CYP activity. Measures direct binding.[2]
-
HepG2 (Liver): High CYP27A1 activity. Measures pro-drug conversion.
-
-
Transfection:
-
Plasmid 1: pSG5-hVDR (Expression vector).
-
Plasmid 2: VDRE-Luc (Reporter containing CYP24A1 promoter elements).
-
Plasmid 3: pRL-TK (Renilla control for normalization).
-
-
Treatment:
-
Treat cells with this compound or controls (0.1 nM - 1
M) for 24 hours.
-
-
Readout:
-
Lyse cells and measure Firefly/Renilla ratio.
-
Causality Check: If this compound shows activity in HepG2 but not HEK293, the activity is metabolite-driven.
-
References
-
Holick, M. F., et al. (1973). "Isotachysterol3 and 25-hydroxyisotachysterol3: Analogs of 1,25-dihydroxvitamin D3."[3] Science, 180(4089), 964-966.[3] Link
-
Chen, T. C., et al. (2000). "An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3." Journal of Photochemistry and Photobiology B: Biology, 57(1), 54-61. Link
-
Slominski, A. T., et al. (2022). "Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors." FASEB Journal, 36(8), e22459. Link
- Okamura, W. H., et al. (1995). "Vitamin D: chemistry and structure-activity relationships of the vitamin D analogs." Journal of Bone and Mineral Research, 10(11), 1827-1833.
- Carlberg, C. & Molnár, F. (2012). "Current status of vitamin D signaling and its therapeutic applications." Current Topics in Medicinal Chemistry, 12(6), 528-547.
Sources
- 1. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3 | Musculoskeletal Key [musculoskeletalkey.com]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
A Comparative Guide to the Analytical Validation of Isotachysterol as a Certified Reference Material
This guide provides a comprehensive framework for the validation of Isotachysterol as a Certified Reference Material (CRM). It is intended for researchers, scientists, and drug development professionals who rely on high-purity reference standards for accurate and reproducible analytical outcomes. We will explore the scientific rationale behind the validation process, compare key analytical methodologies, and provide actionable experimental protocols.
Introduction: The Challenge of Vitamin D Isomers
This compound is a geometric isomer of Tachysterol and a stereoisomer of Vitamin D.[1] Its presence, often as an impurity or a degradation product in Vitamin D drug substances and products, necessitates its accurate identification and quantification. The structural similarity among Vitamin D isomers, including cholecalciferol, pre-vitamin D3, tachysterol, and lumisterol, presents a significant analytical challenge. Their separation is critical for ensuring the purity and stability of pharmaceutical preparations.[2][3] A well-characterized, high-purity this compound Certified Reference Material is therefore an indispensable tool for method development, validation, and routine quality control.[4]
The Imperative of Certification: Beyond a Simple Standard
In regulated industries, an uncertified reference standard is of limited value. A Certified Reference Material (CRM) provides a metrologically valid benchmark for analytical measurements.[5] The production and certification of a CRM must adhere to stringent international standards, primarily ISO 17034 , which outlines the general requirements for the competence of reference material producers.[6][7]
The key attributes of a CRM that differentiate it from a standard laboratory reagent are:
-
Traceability: The certified value is linked to a recognized national or international standard, such as the International System of Units (SI).[7][8]
-
Uncertainty: The certificate provides a certified value and an associated expanded uncertainty, which quantifies the margin of doubt in the value.[5][9]
-
Homogeneity and Stability: Rigorous testing ensures that every unit of the batch is consistent and that the material remains stable within its certified properties for a defined period.[5][8]
Using a CRM produced under an ISO 17034 accredited process provides confidence in instrument calibration, method validation, and the overall quality of analytical results, which is a foundational requirement for laboratories accredited under ISO/IEC 17025 .[5][7]
Caption: Overall workflow for the validation and certification of this compound as a CRM.
Analytical Validation: A Comparative Approach
The validation of this compound as a CRM involves a multi-faceted analytical strategy to confirm its identity, purity, and stability.
Identity Confirmation
Before quantitative analysis, the identity of the bulk material must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the atomic connectivity and stereochemistry of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns (MS/MS) can further help in structural elucidation and differentiation from other isomers.[10]
-
Infrared (IR) Spectroscopy: IR provides a molecular fingerprint by identifying the functional groups present in the molecule, which can be compared against a known reference spectrum.
Purity Assessment: The Chromatographic Challenge
Purity determination is the most critical and challenging aspect of validation due to the presence of closely related isomers. The goal is to separate and quantify all potential impurities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques used.
Caption: Isomeric relationship between Vitamin D3 and related compounds.
| Feature | High-Performance Liquid Chromatography (HPLC/UHPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (normal or reversed-phase). | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase, often with a co-solvent. |
| Isomer Resolution | Good to excellent, especially with modern sub-2 µm particle columns (UHPLC). Reversed-phase (C18, C8) and normal-phase columns are both effective.[3] | Often provides superior resolution and unique selectivity for complex isomeric mixtures of Vitamin D compounds due to the properties of the supercritical fluid.[2] |
| Run Time | Can be lengthy with complex gradients. UHPLC significantly reduces run times compared to traditional HPLC. | Typically offers faster analysis and re-equilibration times, leading to higher throughput.[2] |
| Environmental Impact | Utilizes significant volumes of organic solvents (acetonitrile, methanol), which require costly disposal. | Primarily uses captured CO₂, with a smaller amount of organic co-solvent, making it a "greener" alternative.[2] |
| Detector Compatibility | Fully compatible with UV/DAD and MS detectors. | Fully compatible with MS detectors, which is highly advantageous for impurity identification.[2] |
Certified Value Assignment
The certified value for purity is typically assigned using a mass balance approach , which is considered a primary method.[8][11] This involves identifying and quantifying all significant impurities and subtracting their sum from 100%.
Purity (%) = 100% - (% Related Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities) [11]
-
Chromatographic Purity: Determined using a validated, stability-indicating HPLC-UV or SFC-MS method with a diode-array detector (DAD) to ensure all impurities are detected.[2]
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Quantified by Headspace Gas Chromatography (HS-GC).
-
Non-Volatile/Inorganic Impurities: Measured by methods like Residue on Ignition (ROI).[11]
Alternatively, Quantitative NMR (qNMR) can be used as an independent primary method to directly determine the analyte content by comparing the integral of a specific proton signal of the analyte against that of a certified internal standard.
Homogeneity and Stability Studies
To be a reliable CRM, the material must be proven to be homogenous and stable.[5][8]
-
Homogeneity: A statistically relevant number of units are randomly selected from across the entire batch and analyzed. The results must show no significant trend or variation between units, ensuring that each vial is representative of the whole batch.
-
Stability: Stability studies are crucial for establishing the shelf-life and recommended storage conditions.[12][13] The protocol involves analyzing the CRM at specific time points under various environmental conditions.
| Study Type | Typical Conditions | Purpose | Testing Frequency (for a ≥12-month shelf life) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To evaluate stability over the proposed shelf-life under real-time storage conditions.[14] | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To stress the material and predict potential degradation pathways, providing supporting data for the proposed shelf-life.[14][16] | Minimum of three points, e.g., 0, 3, and 6 months.[12] |
Key Experimental Protocols
The following are condensed, illustrative protocols. Full validation according to regulatory guidelines (e.g., ICH Q2(R1)) is required.
Protocol 1: Purity by UHPLC-UV
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. High pressure liquid chromatographic determination of vitamin D3 in livestock feed supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 5. blog.microbiologics.com [blog.microbiologics.com]
- 6. Food & Pharmaceutical RM Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 8. ncrm.org.cn [ncrm.org.cn]
- 9. Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values - Stanhope-Seta Reference Materials [seta-crm.co.uk]
- 10. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Stability testing protocols | PPTX [slideshare.net]
- 14. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. npra.gov.my [npra.gov.my]
Advanced Chromatographic Strategies for Isotachysterol & Vitamin D3 Isomer Separation
Executive Summary: The "Isobaric Challenge"
In pharmaceutical quality control and stability testing of Vitamin D3 (Cholecalciferol), the separation of Isotachysterol represents a critical chromatographic challenge. This compound is an acid-catalyzed degradation product belonging to a complex "isobaric group" that includes Pre-vitamin D3 , Tachysterol , Lumisterol , and Vitamin D3 itself.
Because these compounds share the exact molecular mass (
The Isomerization Landscape
Understanding the formation of this compound is prerequisite to selecting the correct stationary phase. Unlike Pre-vitamin D3 (thermal equilibrium) or Tachysterol (photo-isomerization), This compound is primarily formed via acid-catalyzed isomerization, often occurring during sample preparation or in acidic formulations.
Diagram 1: Vitamin D3 Isomerization Pathways
The following diagram illustrates the kinetic relationship between the parent molecule and its impurities, highlighting why specific separation mechanisms are required.
Figure 1: Mechanistic pathway showing this compound formation. Note that this compound is a terminal degradation product under acidic stress, distinct from the reversible thermal isomers.
Column Performance Comparison
The following analysis evaluates four distinct stationary phase chemistries based on Shape Selectivity (critical for isomers) and Hydrophobic Retention .
Comparative Performance Matrix
| Feature | High-Load C18 (e.g., YMC-Triart ExRS) | Pentafluorophenyl (PFP) (e.g., Agilent Poroshell PFP) | Cholesterol-Bonded (e.g., COSMOSIL Cholester) | Silica (Normal Phase) |
| Separation Mechanism | High Hydrophobicity + Carbon Density | Rigid Shape Selectivity (Planarity) | Adsorption / Polarity | |
| This compound Resolution | Moderate ( | High ( | Superior ( | High (but unstable RT) |
| Elution Order (Typical) | Pre-D3 | Varies (Dipole dependent) | Pre-D3 | Iso |
| Robustness | Excellent | Good | Good | Low (Water sensitive) |
| Primary Limitation | May co-elute closely related isomers without high carbon load | Requires specific mobile phase tuning (MeOH vs ACN) | Lower theoretical plates than sub-2 | Long equilibration times |
| Recommendation | Routine QC (if resolution holds) | Structural Confirmation | Complex Mixtures (Best for Isomers) | Legacy Methods Only |
Validated Experimental Protocols
Protocol A: The "Gold Standard" for Isomer Resolution
Column Technology: Cholesterol-Bonded Phase (C30-like properties) Why this works: The rigid cholesterol ligand provides specific "slot" selectivity for the steroid backbone, easily distinguishing the planar differences between Vitamin D3 and this compound.
-
Column: COSMOSIL Cholester (2.5 µm, 2.0 mm I.D. x 50 mm) or equivalent.
-
Mobile Phase: Methanol (100%) or Methanol/Acetonitrile (90:10).
-
Flow Rate: 0.3 - 0.4 mL/min (for 2.0 mm ID).
-
Temperature: 30°C.
-
Expected Results:
Protocol B: High-Throughput Reversed Phase (C18)
Column Technology: High Carbon Load (>25%) C18 with Polymeric Bonding Why this works: Standard C18 (monomeric) often fails. A polymeric, high-carbon C18 increases steric recognition, allowing separation of the cis (D3) and trans (Tachysterol/Isotachysterol) isomers.
-
Column: YMC-Triart C18 ExRS (3.0 µm, 150 x 3.0 mm).
-
Mobile Phase:
-
Flow Rate: 0.45 mL/min.
-
Temperature: 25°C.
-
Critical Note: The addition of THF (Tetrahydrofuran) is crucial here to modulate the selectivity of the polymeric C18 phase.
Protocol C: Modern SFC (Supercritical Fluid Chromatography)
Column Technology: 2-Ethylpyridine or 1-Aminoanthracene (1-AA) Why this works: SFC offers orthogonal selectivity to HPLC. The Torus 1-AA column specifically targets the separation of "isobaric" fat-soluble vitamins.
-
Column: Torus 1-AA (1.7 µm, 3.0 x 100 mm).
-
Mobile Phase: CO2 / Methanol (Gradient 2% to 10%).
-
Back Pressure: 1800 psi.
-
Result: Ultra-fast separation (< 4 mins) of the entire isobaric suite.
Method Development Workflow
Use this decision tree to select the appropriate methodology based on your specific analytical needs.
Figure 2: Decision tree for selecting the optimal chromatography column based on laboratory resources and analytical goals.
Expert Recommendations
-
For Stability Studies: Avoid Normal Phase silica. The retention times are too sensitive to moisture traces in the hexane mobile phase, which causes "drifting" identification of this compound.
-
For Isomer Confirmation: If you observe a shoulder on the Vitamin D3 peak in a standard C18 method, it is likely Tachysterol (front shoulder) or This compound (tail shoulder). Switch to a Cholesterol-bonded phase (Protocol A) to confirm.
-
Sample Prep Warning: Avoid prolonged exposure of Vitamin D3 standards to strong acids (e.g., HCl) during extraction, as this artificially generates this compound, leading to false-positive impurity results.
References
-
Nacalai Tesque. (2020).[14] Separating Vitamin D2 and D3, their Metabolites and Epimers using Cosmocore Cholester. Retrieved from [Link]
-
YMC Europe. (2026). Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. Chromatography Online. Retrieved from [Link]
-
University of Liège. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. Retrieved from [Link]
-
Shimadzu. (2018). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. glsciences.com [glsciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. agilent.com [agilent.com]
- 12. This compound-3 and 25-hydroxythis compound-3: analogs of 1,25-dihydrox vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of chromatographic behavior of antibiotic drugs and their metabolites based on quantitative structure-retention relationships with the use of HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Isotachysterol: A Procedural Manual for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of isotachysterol in a research and drug development environment. As a potent vitamin D analog with significant biological activity, this compound is classified as an acutely toxic, carcinogenic, and reproductively hazardous substance. Strict adherence to these protocols is mandatory to ensure personnel safety, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to foster a deep understanding of the required safety measures.
Hazard Assessment: Understanding the Risk
This compound is not a benign laboratory reagent; it is a highly potent compound requiring the utmost respect and caution. Its hazard profile necessitates its management as an acutely toxic or "P-listed" hazardous waste under regulations set forth by the Environmental Protection Agency (EPA) and equivalent international bodies.
Key Hazards:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][2]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Organ Toxicity: Causes damage to the central nervous system, kidneys, liver, and respiratory system through prolonged or repeated exposure.[1]
-
Sensitivity: The compound is known to be sensitive to light and temperature, which can affect its stability.[3]
Due to this significant hazard profile, under no circumstances should this compound waste be disposed of via standard laboratory drains or in the general trash. [4][5] Furthermore, no attempt should be made to chemically neutralize or degrade this compound in the laboratory without a formally validated and approved procedure, as this could lead to incomplete reactions or the generation of equally hazardous, unknown byproducts. All waste streams must be collected for disposal by a licensed hazardous waste management company.
Personnel Protective Equipment (PPE) and Handling
When handling this compound in any form—solid powder, solutions, or as waste—a stringent PPE protocol is required to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption, which is a fatal exposure route.[1] Double-gloving offers protection in case the outer glove is compromised. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes of solutions or accidental aerosolization of powder. |
| Lab Coat | Disposable, fluid-resistant lab coat. | Prevents contamination of personal clothing. Must be disposed of as hazardous waste if contamination is suspected. |
| Respiratory | Required when handling powder outside of a containment device. | An N95 or higher-rated respirator should be used to prevent inhalation of the highly toxic powder. |
Handling Protocols:
-
Designated Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential dust or aerosols.[6][7]
-
Weighing Powders: When weighing solid this compound, use the "tare method" within a fume hood. Add the chemical to a pre-weighed, sealed container inside the hood. The container can then be sealed and weighed outside of containment. This minimizes the risk of powder dispersal.[6]
-
Transport: Always transport this compound, whether in pure form or as a waste solution, in sealed, clearly labeled, and chemically compatible containers within a secondary, unbreakable container (e.g., a bottle carrier).[6][7]
This compound Waste Stream Management: A Step-by-Step Guide
Proper segregation and containment of this compound waste at the point of generation are critical. Do not mix this compound waste with any other chemical waste stream to prevent unforeseen reactions and to ensure it is handled with the appropriate level of caution by waste management personnel.[1]
Workflow for this compound Waste Segregation and Disposal
Caption: Workflow for the proper segregation and disposal of various this compound waste streams.
Pure Solid and Contaminated Disposables
This waste stream includes expired solid this compound, contaminated weigh boats, gloves, bench paper, and pipette tips.
-
Containment: At the point of generation (inside the fume hood), collect all solid waste into a small, sealable plastic bag.
-
Labeling: Label this bag with a hazardous waste tag detailing "this compound Contaminated Debris," the date, and the associated hazards (Toxic, Carcinogen).
-
Final Disposal Container: Place the sealed bag into a designated "P-listed" solid hazardous waste container. This container must be rigid, leak-proof, and have a secure lid. Per EPA guidelines for acutely hazardous waste, the total accumulated volume should not exceed one quart.[1]
-
Storage: Store the container in a designated satellite accumulation area, segregated from other waste types.
Liquid Waste (Solutions and Rinsate)
This includes solutions of this compound in organic solvents and all rinsate from the decontamination of non-disposable glassware.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container with a screw-top cap. For example, if this compound is dissolved in methanol, an HDPE or glass container is appropriate. Do not reuse food or beverage containers.[2]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste: this compound in [Solvent Name]," list all components by percentage, and mark the hazards (Toxic, Carcinogen, plus any solvent hazards like Flammable).
-
Collection: Add liquid waste to the container using a funnel. Keep the container closed at all times except when actively adding waste. Leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the liquid waste container in a secondary containment bin to prevent spills from spreading.
Contaminated Sharps
This includes needles, syringes, or broken glassware grossly contaminated with this compound.
-
Container: Place contaminated sharps directly into a designated, puncture-proof sharps container that is specifically for chemically contaminated sharps.
-
Labeling: The container must be labeled with "Hazardous Waste: Chemically Contaminated Sharps (this compound)" and the associated hazard symbols.
-
Disposal: Do not overfill the container. When it is three-quarters full, seal it and manage it for pickup with other this compound waste.
Decontamination of Non-Disposable Labware
Glassware and other reusable equipment that has come into contact with this compound must be decontaminated before being returned to general use.
-
Triple Rinse Protocol: Because this compound is an acutely toxic (P-listed) substance, a triple rinse is mandatory.[1]
-
Perform an initial rinse with a suitable solvent (one that readily dissolves this compound, such as ethanol or methanol). Collect this first rinsate in your designated liquid this compound waste container.
-
Repeat the rinse two more times with fresh solvent. All three rinses must be collected as hazardous waste. [1][2]
-
-
Final Wash: After the triple rinse, the equipment can be washed with soap and water as per standard laboratory procedure.
-
Documentation: It is good practice to document the decontamination procedure in a lab notebook.
Spill Cleanup
In the event of a spill, the response depends on the scale and nature of the material.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill involves a significant quantity of powder or a volatile solvent, evacuate the lab and call your institution's Environmental Health and Safety (EHS) emergency line.
-
Containment (for minor spills): For a small, manageable spill of a solution, use a chemical spill kit to absorb the material. Place absorbent pads or materials around the spill, working inwards.
-
Collection: All spill cleanup materials (absorbent pads, contaminated gloves, etc.) are considered acutely hazardous waste. Carefully collect them using tongs or a scoop, place them in a sealable bag, and dispose of them in the P-listed solid waste container.[8]
-
Decontamination: Wipe the spill area down with a solvent-wetted towel, followed by soap and water. The towel used for the solvent wipe must also be disposed of as hazardous waste.
Final Disposal Logistics
-
Request Pickup: Once your waste containers are ready for disposal, submit a hazardous waste pickup request through your institution's EHS department. Ensure all labels are fully and accurately completed.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and dates. This is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).
-
Trust the Professionals: Your licensed waste disposal vendor is trained to handle and transport these materials safely. Your responsibility is to ensure the waste is correctly identified, segregated, and packaged according to the guidelines provided here and by your institution.
By implementing these rigorous, step-by-step procedures, you contribute to a culture of safety, ensuring that the significant hazards of this compound are managed responsibly from the benchtop to its final disposal.
References
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Boston University Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Missouri Environmental Health and Safety. Retrieved from [Link]
- This compound Safety Data Sheet. (2022, January 17). Cayman Chemical.
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Chemical Waste Management for Laboratories. (n.d.). Labor Security System. Retrieved from [Link]
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Guidelines For The Safe Use Of Chemical Carcinogens. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]
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Working Safely with Carcinogens Guideline. (n.d.). The University of Queensland. Retrieved from [Link]
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PubChem Compound Summary for CID 9547231, this compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Isotachysterol
This document provides essential safety protocols and operational guidance for the handling of Isotachysterol, a potent Vitamin D analog. As a compound with significant biological activity and considerable handling risks, adherence to stringent safety measures is not merely procedural—it is fundamental to ensuring researcher safety and maintaining experimental integrity. This guide is structured to provide a deep, causal understanding of the required personal protective equipment (PPE) and associated handling, decontamination, and disposal strategies.
Hazard Identification: Understanding the Inherent Risks of this compound
This compound is a biologically active isomer of Vitamin D3.[1][2] Its potency in stimulating physiological processes, such as intestinal calcium transport and bone calcium mobilization, necessitates its classification as a hazardous compound.[3][4] The primary risks associated with handling this compound are rooted in its high toxicity upon exposure.
According to its Safety Data Sheet (SDS) and toxicological profiles, this compound presents the following critical hazards:
-
Acute Toxicity: It is classified as fatal or toxic if it comes into contact with skin, is inhaled, or is swallowed.[5][6][7]
-
Organ Toxicity: Prolonged or repeated exposure can cause significant damage to the central nervous system, kidneys, liver, and respiratory system.[5]
-
Carcinogenicity: The compound is suspected of causing cancer.[5][8]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[5][7]
-
Irritation: It is known to cause serious skin and eye irritation.[5]
These hazards mandate that this compound be handled with the same level of precaution as cytotoxic or antineoplastic drugs.[8][9] The primary routes of occupational exposure—inhalation of aerosols, dermal absorption, and accidental ingestion—must be mitigated through a multi-layered safety approach where PPE is the final, critical barrier.[8]
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense. The preceding layers are essential for creating a holistically safe environment.
-
Engineering Controls: These are the most critical. All handling of powdered this compound and preparation of its solutions must occur within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a compounding aseptic containment isolator (CACI).[10] These systems contain aerosols and protect the operator.
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing comprehensive training on the hazards and handling of potent compounds, and restricting access to authorized personnel only.[10][11]
-
Personal Protective Equipment (PPE): This is the focus of this guide and is mandatory even when engineering and administrative controls are in place.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is required to prevent dermal, respiratory, and ocular exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free, chemical-resistant nitrile gloves. The inner glove cuff goes under the gown cuff, and the outer glove cuff goes over the gown cuff. This prevents skin exposure at the wrist. Change the outer glove immediately if contaminated or every 30-60 minutes during extended procedures.[11][12] |
| Body Protection | Disposable, Solid-Front Gown | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[12] This provides a barrier against spills and aerosol contamination of personal clothing. Standard lab coats are insufficient as they are often permeable and can become a source of contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | For weighing or handling the powdered form, a fit-tested N95, N100, or a powered air-purifying respirator (PAPR) is required to prevent inhalation of fine particles.[12][13] Surgical masks offer no protection against chemical aerosols or particulates.[13] |
| Eye & Face Protection | Safety Goggles & Face Shield | Wear chemical splash goggles that meet ANSI Z87.1 standards.[14] When there is a risk of splashes, such as during solution preparation or transfer, a full-face shield must be worn over the safety goggles to protect the entire face.[14] |
| Foot Protection | Closed-Toe Shoes & Shoe Covers | Sturdy, closed-toe shoes are mandatory in any laboratory setting. In the designated area where this compound is handled, disposable shoe covers must be worn to prevent the tracking of contaminants out of the controlled space.[12] |
Operational Workflow: From Receipt to Disposal
The following diagram illustrates the procedural workflow for safely handling this compound. Each step requires the full PPE ensemble described above.
Caption: Workflow for handling this compound from receipt to final disposal.
Decontamination and Disposal Plan
Effective decontamination and disposal are critical to prevent cross-contamination and environmental release.
Step-by-Step Decontamination Protocol:
-
Validated Cleaning: For a more rigorous decontamination, a two-step process is recommended. First, use a cleaning agent to break down and remove the compound, followed by a rinse or wipe with a neutralizing agent or solvent.[16] All cleaning materials (wipes, pads) must be treated as hazardous waste.
-
Glassware and Equipment: Reusable glassware and equipment must be decontaminated before being removed from the designated area. This can be achieved by soaking in a designated solvent bath or washing according to a validated laboratory procedure for potent compounds.[17]
Waste Disposal Plan:
All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[18]
-
Solid Waste: This includes all used PPE (gloves, gowns, shoe covers), absorbent pads, wipes, and contaminated consumables (e.g., pipette tips, tubes). Place these items in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: All solutions containing this compound, as well as the first rinse from decontaminating glassware, must be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.[18]
-
Container Disposal: Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste. Only after this procedure can the defaced bottle be discarded.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill: Evacuate the immediate area. Secure the location and prevent entry. Only personnel trained in hazardous spill cleanup should proceed, wearing full PPE, including a respirator. Cover the spill with an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[12][18]
By adhering to these comprehensive guidelines, researchers can safely handle this compound, protecting themselves and their colleagues while ensuring the integrity of their scientific work.
References
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Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]
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PROTOCOL FOR DECONTAMINATION OF STEROIDS RESIDUE FROM THE OINTMENT FACILITY. Pharma Devils. [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
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This compound | C28H44O | CID 9547231. PubChem - NIH. [Link]
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This compound 3 | C27H44O | CID 5283714. PubChem - NIH. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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How to isolate steroidal compounds from an extract? ResearchGate. [Link]
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Vitamin D Analogues for Psoriasis. WebMD. [Link]
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Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS. U.S. Environmental Protection Agency (EPA). [Link]
- Pharmaceutical substance steroid production installation cross contamination reduction procedure uses special investigation techniques.
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Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
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Personal Protective Equipment is PPE. Health Care Technology. [Link]
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Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
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Safety considerations when using Vitamin D. NHS SPS - Specialist Pharmacy Service. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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5000 IU Vitamin D: UK Guidance on High-Dose Supplementation. The Independent Pharmacy. [Link]
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Vitamin D and Its Synthetic Analogs. PMC. [Link]
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Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. ResearchGate. [Link]
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A new procedure for the formation of this compound derivatives of subnanomole quantities of ergocalciferol, cholecalciferol and its metabolites prior to gas liquid chromatography. PubMed. [Link]
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NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
